Product packaging for Potassium metaphosphate(Cat. No.:CAS No. 7790-53-6)

Potassium metaphosphate

Cat. No.: B050097
CAS No.: 7790-53-6
M. Wt: 119.078 g/mol
InChI Key: WYHQWCYKPJHRLP-UHFFFAOYSA-N
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Description

Potassium metaphosphate (KPO₃) is an inorganic polymer of phosphate of significant interest in materials science and biochemistry research. This high-purity compound serves as a specialized, condensed phosphate source, distinguishing it from simpler orthophosphates. Its primary research value lies in its application as a modifiable glass-forming agent; when combined with other metal oxides, it forms polyphosphate glasses and amorphous materials with tunable properties for studying ionic conductivity, bioactivity, and degradation rates. In biochemical contexts, this compound can act as a phosphorylating agent or a controlled-release source of soluble phosphate in microbial culture media, enabling studies on nutrient uptake and metabolic pathways. Its mechanism of action is rooted in its polymeric chain structure, which hydrolyzes slowly under physiological or aqueous conditions, providing a sustained, gradual release of bioavailable phosphate ions (PO₄³⁻) and potassium ions (K⁺). This property is crucial for investigating long-term nutrient delivery systems, plant physiology, and the development of novel fertilizers. Furthermore, its flame-retardant properties make it a candidate for developing eco-friendly, intumescent coatings. Our product is rigorously characterized to ensure consistent composition and performance for your advanced research and development projects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HKO3P B050097 Potassium metaphosphate CAS No. 7790-53-6

Properties

CAS No.

7790-53-6

Molecular Formula

HKO3P

Molecular Weight

119.078 g/mol

InChI

InChI=1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3)

InChI Key

WYHQWCYKPJHRLP-UHFFFAOYSA-N

SMILES

[O-]P(=O)=O.[K+]

Canonical SMILES

OP(=O)=O.[K]

Other CAS No.

7790-53-6

physical_description

Fine white powder or crystals or colourless glassy platelets
White solid;  [Merck Index] White powder;  [Strem Chemicals MSDS]

solubility

1 g dissolves in 100 ml of a 1 in 25 solution of sodium acetate

Synonyms

Potassium Metaphosphate;  Kurrol’s Salt;  Potassium Kurrol’s Salt;  Potassium Metaphosphate;  Potassium Phosphate (KPO3);  Potassium Polymetaphosphate;  Phosphenic Acid Potassium Salt

Origin of Product

United States

Advanced Synthesis and Preparation Methodologies for Potassium Metaphosphate

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state synthesis represents a primary route for the industrial production of potassium metaphosphate. These methods typically involve the thermal condensation of potassium and phosphate (B84403) precursors, leading to the formation of polymeric (KPO₃)n chains.

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of this compound are critically dependent on the careful control of reaction parameters such as temperature, time, and heating rate. Various processes have been developed to optimize these conditions.

One prominent method involves a two-stage heating process where phosphoric acid and potassium chloride are first reacted at a moderate temperature of 120–300°C. google.com This initial step achieves a partial conversion of 20–75% into intermediates. The temperature is then rapidly increased to a range of 560–850°C to complete the reaction and form molten this compound. google.com This rapid heating is crucial to bypass the formation of a sticky, difficult-to-handle paste that can occur at intermediate temperatures. google.com

Other processes heat a mixture of a potassium salt (like potassium hydroxide (B78521) or potassium chloride) and phosphoric acid at temperatures between 550°C and 700°C. google.com To produce a product with high viscosity, which is desirable for certain applications, temperatures are often maintained between 600°C and 650°C for 1.5 to 3 hours. google.com A significant challenge at these high temperatures is the corrosive nature of the reactants and products, which can damage reaction vessels if the metaphosphate melts. google.com Therefore, precise temperature control to facilitate conversion without inducing a full melt is a key optimization goal. google.com

The thermal dehydration of potassium dihydrogen phosphate (KH₂PO₄) is another pathway, with intramolecular condensation occurring at temperatures from 400°C to 700°C. chembk.com The duration and temperature of heating directly influence the degree of polymerization in the final product. chembk.com

Interactive Data Table: Optimized Reaction Parameters for Solid-State Synthesis

Method Precursors Temperature Profile Reaction Time Key Outcome
Two-Stage Process Phosphoric Acid, Potassium Chloride Stage 1: 120-300°C; Stage 2: 560-850°C Stage 1: 15 min - 2 hr; Stage 2: >20 min Avoids sticky phase, high yield (92-98%) google.com
High-Viscosity Synthesis Phosphoric Acid, Potassium Hydroxide 580-650°C 1.5 - 3 hours High-viscosity product without melting google.com
Dehydration of KH₂PO₄ Potassium Dihydrogen Phosphate 400-700°C Several hours Degree of polymerization controlled by time/temp chembk.com
Inert Bed Reaction Superphosphoric Acid, Potassium Chloride 400-600°C Not specified Homogeneous heat distribution, narrow polymerization

Role of Precursor Materials and Stoichiometry

The choice of precursors and their molar ratios are fundamental to directing the synthesis towards high-purity this compound. Common precursor pairs include:

Phosphoric acid (H₃PO₄) and potassium chloride (KCl). google.com

Phosphoric acid and potassium hydroxide (KOH). google.com

Potassium dihydrogen phosphate (KH₂PO₄) via thermal decomposition. chembk.com

Phosphorus pentoxide (P₂O₅) and potassium chloride (KCl).

The stoichiometry, specifically the molar ratio of potassium to phosphorus (K/P), is a critical parameter. For producing high-viscosity this compound, a K/P molar ratio between 0.8 and 0.99 is often targeted, with a maximum viscosity achieved around a ratio of 0.9. google.com In some processes, a ratio of 0.90 ± 0.05 is considered optimal. google.com Maintaining a K/P ratio between 0.85 and 0.95 is also reported to minimize residual acidity in the final product. When reacting superphosphoric acid with KCl, a stoichiometric equivalence (K:P of 1:1) is used to minimize byproducts like hydrogen chloride gas.

Mechanistic Insights into Solid-State Phase Transitions

The synthesis of this compound from precursors like potassium dihydrogen phosphate (KH₂PO₄) involves complex solid-state transformations. When KH₂PO₄ is heated, it undergoes a chemical transformation rather than a simple physical phase transition. nih.gov This process, which begins at temperatures around 207-210°C, is a thermal dehydration that produces polymerized this compound, also known as Kurrol's salt. nih.govresearchgate.net

Research indicates that upon heating, a sample of tetragonal KH₂PO₄ transforms into a composite of two solid phases: the bulk remains as tetragonal KH₂PO₄, while the surface converts to monoclinic this compound (KPO₃). nih.gov This dehydration process occurs in multiple stages as the temperature increases, eventually leading to the final polymerized product. researchgate.net There has been some scientific debate regarding the nature of the high-temperature phenomena in KH₂PO₄, with evidence strongly supporting that the observed changes are due to partial polymerization and chemical dehydration rather than a purely structural phase transition from a tetragonal to a monoclinic crystal system. nih.gov

Solution-Based Precipitation and Dehydration Processes

While high-temperature solid-state reactions are common, solution-based methods offer alternative routes to synthesize this compound with tailored characteristics, including controlled crystallinity and solubility.

Controlled Crystallization and Amorphization Techniques

The final structure of this compound—whether crystalline and water-insoluble or amorphous and water-soluble—can be controlled by the cooling method following high-temperature synthesis. google.com When molten this compound is cooled slowly, it solidifies into a crystalline, water-insoluble form. google.com Conversely, rapid cooling, for instance by pouring the melt onto a water-cooled metal belt, can produce a partially or completely water-soluble, amorphous (glassy) product. google.comgoogle.com

The production of amorphous potassium polyphosphate glasses can be further enhanced by using additives. The "melt and chill" method, which is difficult for pure potassium phosphates due to their strong tendency to crystallize, can be made effective by including boron-containing compounds in the melt. google.com These additives act as glass-formers, disrupting the crystal lattice formation and resulting in a potassium-containing polyphosphate glass with a low content of water-insoluble material. google.com Another method to produce a water-soluble form involves heating potassium dihydrogen phosphate with a divalent cationic metal oxide (e.g., at a mass ratio of 86:14) to between 600-700°C, followed by slow, natural cooling over 2-5 hours. google.com This process is believed to alter the stable molecular arrangement, favoring solubility. google.com

Influence of pH and Solvent Systems on Product Characteristics

In aqueous and other solvent systems, pH plays a determinative role in the type of potassium phosphate species formed. Studies on the interaction of metaphosphates in alkaline potassium silicate (B1173343) solutions demonstrate that pH governs the reaction pathways. nih.govresearchgate.net

In these systems, an ion-exchange reaction can occur where, for example, aluminum tetrametaphosphate reacts to form crystalline potassium tetrametaphosphate dihydrate. nih.govresearchgate.net This reaction is highly dependent on the alkalinity; as the pH value of the solution increases, the rate of this conversion is enhanced. nih.gov Concurrently, a depolymerization of the cyclic metaphosphate structure takes place, leading to the formation of potassium dihydrogen phosphate (KH₂PO₄) as the final fragmentation product. nih.govresearchgate.net The amount of KH₂PO₄ formed tends to decrease as the pH of the potassium silicate solution increases. researchgate.net

This demonstrates that in solution-based systems, pH and the surrounding ionic environment (solvent system) are critical parameters for controlling the final product characteristics, dictating whether ion-exchange or depolymerization is the dominant reaction.

Interactive Data Table: Influence of pH on Potassium Phosphate Formation in Solution

Initial Metaphosphate Solvent System pH Condition Dominant Reaction Resulting Potassium Phosphate Species
Aluminum Tetrametaphosphate Potassium Silicate Solution Increasing pH Ion-Exchange Crystalline Potassium Tetrametaphosphate Dihydrate nih.govresearchgate.net
Cyclic Metaphosphates Potassium Silicate Solution Increasing pH Depolymerization Potassium Dihydrogen Phosphate (content decreases with higher pH) nih.govresearchgate.net
Monopotassium Phosphate Liquor Aqueous pH adjusted to 3.5-3.6 Pre-reaction conditioning Prepared for subsequent high-temperature calcination google.com

Industrial Scale-Up and Process Optimization Research

The industrial production of this compound faces several challenges, primarily related to process control, energy consumption, and product quality. Research in this area focuses on optimizing existing methods and developing new, more efficient processes for large-scale manufacturing. A significant hurdle in the common synthesis route from phosphoric acid and potassium chloride is the formation of a sticky, paste-like phase at moderate temperatures, which complicates handling and processing. google.com

High-temperature reactions (above 900°C) can also produce a fluid, molten product, but this introduces severe corrosion problems for the equipment and has high energy costs, making it difficult to operate on an industrial scale. google.comgoogle.com The use of superphosphoric acid instead of conventional wet-process phosphoric acid has been explored to reduce energy requirements and produce this compound with a lower chloride ion content. google.com This process can be carried out on a free-flowing bed of inert solids. google.com

For related potassium phosphate products, research into manufacturing processes that mirror industrial-scale equipment has been conducted to ensure a smooth transition from laboratory to commercial production. researchgate.net These studies emphasize optimizing parameters like temperature, moisture content, and grain size to control the formation of undesirable by-products like metaphosphates and ensure the final product has the desired properties, such as solubility. researchgate.net

The following table details various process parameters and their documented effects on the production of this compound and related phosphates.

Process ParameterInvestigated Range/ConditionEffect on ProductionSource
Reaction Temperature (Two-Stage Process) Stage 1: ~200-250°C; Stage 2: ~650-800°CAvoids the formation of a sticky phase by rapidly passing through the problematic temperature range, enabling continuous industrial operation. google.com
Reaction Temperature (High-Temp Process) > 900°C or > 1300°CYields a fluid molten product, but causes severe equipment corrosion and has low thermal efficiency, hindering industrial application. google.comgoogle.com
Reactant Acidity Use of superphosphoric acid (75-77% P2O5)Lowers energy requirements and results in a product with lower chloride ion content. google.com
Process Additives Divalent cationic metal oxides (e.g., calcia, magnesia)Mixed with potassium dihydrogen phosphate and heated to 600-700°C to achieve complete polymerization for water-soluble potassium polymetaphosphate. google.com
Product Recycling Recycling final product in a rotary kilnProvides a surface for the reaction to occur, avoiding the sticky phase, but results in low kiln output relative to the circulating volume. google.com

Structural Elucidation and Phase Behavior of Potassium Metaphosphate Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for elucidating the local atomic environment and the nature of chemical bonding within potassium metaphosphate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of this compound, particularly in the solid state. By probing specific atomic nuclei, NMR provides detailed information about the local chemical environment, connectivity, and structural disorder.

³¹P MAS NMR: Magic Angle Spinning (MAS) NMR of the ³¹P nucleus is especially informative for phosphate-based materials. In crystalline this compound (c-KPO₃), ³¹P MAS NMR spectra typically show distinct resonances that correspond to the different crystallographic sites of phosphorus. For instance, two main resonances around -18 and -20 ppm are attributed to the two crystallographically distinct phosphorus sites in the crystalline structure. researchgate.net In vitreous or glassy this compound (v-KPO₃), these peaks may broaden, but their presence suggests a structural similarity between the crystalline and amorphous states. researchgate.net The chemical shifts in ³¹P NMR are sensitive to the degree of polymerization of the phosphate (B84403) tetrahedra. The presence of Q¹ sites (pyrophosphate groups) can indicate deviations from the ideal metaphosphate stoichiometry. researchgate.net

⁷Li and Other Alkali Metal NMR: In mixed-alkali systems, such as potassium-lithium metaphosphate glasses, NMR of other nuclei like ⁷Li provides further insights. Studies on K-Li metaphosphate glasses have shown a nearly linear evolution of both ³¹P and ⁷Li chemical shifts as the potassium content is varied. researchgate.netacs.org This linear behavior, along with the full width at half-maximum of the NMR signals, suggests the absence of phase segregation and a random distribution of the different alkali cations within the glass network. researchgate.netacs.org

¹H NMR: While less common for pure anhydrous this compound, ¹H NMR can be used to detect the presence of hydrogen in the form of hydroxyl groups or water molecules, which can be present as impurities or in hydrated phases.

Interactive Table: Representative ³¹P NMR Chemical Shifts in this compound Systems.

System Nucleus Chemical Shift (ppm) Assignment Reference
Crystalline KPO₃ ³¹P ~ -18 Crystallographic Site 1 researchgate.net
Crystalline KPO₃ ³¹P ~ -20 Crystallographic Site 2 researchgate.net
Vitreous KPO₃ ³¹P ~ -18 Q² species researchgate.net
Vitreous KPO₃ ³¹P ~ -20 Q² species researchgate.net
Vitreous KPO₃ ³¹P ~ -10 Pyrophosphate (Q¹) impurities researchgate.net
Vitreous KPO₃ ³¹P ~ 0 Orthophosphate (Q⁰) impurities researchgate.net
K-Li Metaphosphate Glass ³¹P Varies linearly with K/Li ratio Q² species researchgate.netacs.org

Raman spectroscopy is a powerful technique for probing the vibrational modes of the phosphate network in this compound systems. It provides detailed information about the connectivity and structure of the phosphate chains. In alkali metaphosphate glasses, the Raman spectra are typically characterized by two main features. acs.org A peak observed between 600 and 700 cm⁻¹ is assigned to the symmetric stretching vibrations of the P–O–P bridges (bridging oxygen, BO) within the Q² phosphate tetrahedra. acs.org A more intense peak in the range of 1000–1200 cm⁻¹ corresponds to the symmetric stretching vibrations of the non-bridging oxygen atoms (NBO) in the PO₂ groups of the Q² phosphate units. acs.org

Studies on mixed K-Li metaphosphate glasses have shown a consistent shift in the symmetric PO₂ stretching mode with varying cation composition, which is indicative of a solid solution behavior and a random mixing of the cations. researchgate.netacs.org The substitution of different cations, such as manganese for potassium, can lead to the depolymerization of the phosphate chains and the formation of new bonds like P–O–Mn, which can be observed through changes in the Raman spectra. researchgate.net

Interactive Table: Key Raman Bands in this compound Systems.

Wavenumber Range (cm⁻¹) Vibrational Mode Structural Unit Reference
600 - 700 ν(P–O–P) symmetric stretch Bridging Oxygen (BO) in Q² acs.org
1000 - 1200 ν(PO₂) symmetric stretch Non-Bridging Oxygen (NBO) in Q² acs.org

Diffraction-Based Structural Analysis

Diffraction techniques are essential for determining the long-range order and the precise atomic arrangement in crystalline this compound and for identifying different crystalline phases.

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification of crystalline phases of this compound. ncl.ac.uk Since different crystalline forms (polymorphs) of a compound can have distinct physical properties, PXRD is crucial for quality control and for studying phase transitions. ncl.ac.uk The diffraction pattern obtained from a powdered sample serves as a unique fingerprint for a specific crystalline phase, which can be identified by comparing the experimental pattern to reference patterns in databases like the Crystallography Open Database (COD). ncl.ac.uk

PXRD is also used to study the phase behavior of this compound in more complex systems, such as those relevant to biomass combustion where it can be a component of the ash. diva-portal.org In such cases, PXRD helps in identifying the various phosphate phases formed during the process. diva-portal.org Furthermore, PXRD can be used to monitor phase transitions as a function of temperature. diva-portal.org

The process involves directing a beam of X-rays onto a single crystal and analyzing the resulting diffraction pattern. creative-biostructure.com The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the atomic positions can be determined. fzu.cz

Microscopic and Morphological Investigations

Microscopic techniques are essential for understanding the physical characteristics of this compound, from the micron-scale particle morphology down to its atomic arrangement. These methods provide visual evidence of the material's structure, which is critical for linking its synthesis and processing conditions to its final properties.

Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface topography and morphology of solid materials. carleton.edu It utilizes a focused beam of high-energy electrons to scan the surface of a sample, generating various signals from the electron-sample interactions. carleton.edu The most common signals used for imaging are secondary electrons, which produce detailed images of the surface texture and features, and backscattered electrons, which can reveal differences in composition across the sample. carleton.edu

In the context of this compound, SEM is employed to characterize the external features of its particles. This analysis reveals critical information about:

Particle Size and Shape: SEM images can determine the size distribution and specific shapes (e.g., crystalline facets, irregular grains, spherical agglomerates) of the this compound powder.

Surface Texture: The technique provides high-resolution views of the surface texture, showing whether particles are smooth, porous, or have other distinctive features. mdpi.com This is particularly relevant as the surface characteristics can influence the material's reactivity and solubility.

Agglomeration: It allows for the visualization of how individual particles agglomerate, which affects the bulk properties of the powder, such as flowability and packing density.

For a comprehensive analysis, SEM is often paired with Energy-Dispersive X-ray Spectroscopy (EDS or EDX). When the electron beam strikes the sample, it generates characteristic X-rays unique to the elements present. mdpi.com EDS detectors capture and analyze these X-rays to provide a qualitative and semi-quantitative elemental composition of the viewed area, confirming the presence and distribution of potassium, phosphorus, and oxygen on the particle surfaces. mdpi.com

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of a material's internal structure at the nanoscale and even atomic level. nanoscience.comencyclopedia.pub In TEM, a broad beam of high-energy electrons is passed through an ultrathin specimen (typically less than 100 nm thick). nanoscience.comencyclopedia.pub As the electrons transmit through the sample, they interact with its atoms, and this interaction is used to form an image, providing detailed information about morphology, crystal structure, and defects. encyclopedia.pub

For this compound, TEM analysis is indispensable for understanding its fine structural details. Key applications include:

Internal Morphology: TEM can reveal the internal structure of particles, such as the presence of distinct domains, porosity, or inclusions that are not visible with SEM.

Crystallinity Assessment: High-resolution TEM (HRTEM) can directly image the atomic lattice of crystalline this compound. The resulting images can distinguish between crystalline regions with ordered atomic arrangements and amorphous (glassy) regions that lack long-range order. researchgate.net

Diffraction Analysis: By operating in diffraction mode, TEM can produce a Selected Area Electron Diffraction (SAED) pattern. researchgate.net Crystalline materials generate a pattern of sharp spots, while amorphous materials produce diffuse rings. researchgate.net This allows for unambiguous identification of the crystalline or amorphous nature of the phosphate phases present.

Nanoparticle Characterization: If this compound is synthesized in nanoparticle form, TEM is the primary tool for determining their size, shape, and crystalline state with high precision. researchgate.net

The preparation of samples for TEM is critical and involves creating a specimen thin enough for the electron beam to penetrate. researchgate.net This powerful technique provides fundamental insights into the nano-architecture of this compound, which underpins its physical and chemical behavior. nih.govnrel.gov

Mixed-Ion Effect in this compound Glasses

The mixed-ion effect (MIE) is a significant phenomenon observed in glasses containing two or more types of mobile ions. In this compound glasses, this effect manifests as a pronounced non-linear deviation in properties like ionic conductivity and glass transition temperature when potassium ions are systematically replaced by other alkali ions. northeastern.eduresearchgate.net This behavior is not a simple additive consequence of the properties of the single-cation glasses; instead, it reveals complex interactions between the dissimilar cations and the surrounding glass network. researchgate.net

Structural Mechanisms Underlying Ionic Conductivity Anomalies

This "traffic jam" at the atomic scale forces ions to deviate from their preferred, low-energy diffusion paths and move along routes with higher energy barriers. acs.org The result is a substantial increase in the activation energy for ionic transport, particularly at intermediate compositions where the mixing of dissimilar ions is maximized. acs.org The intensity of the mixed-ion effect on conductivity is also strongly dependent on temperature; as temperature increases, the effect becomes less pronounced because the ions have more thermal energy to overcome the higher energy barriers. acs.orgnih.gov

Role of Cation Size and Distribution in Glass Network Reorganization

The size mismatch between the mixed cations is a critical factor, but not the sole determinant, in the mixed-ion effect. northeastern.eduacs.org The introduction of a second cation with a different ionic radius induces significant structural reorganization within the phosphate glass network. acs.orgnih.govnih.govresearchgate.net This reorganization is not limited to the immediate vicinity of the ion but involves broader changes, including the redistribution of non-bridging oxygens (NBOs) and a reduction in the cross-linking of the phosphate chains. acs.orgnih.govnih.govresearchgate.net

Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, confirm that the cations are generally randomly mixed within the glass network, a key assumption of models explaining the MIE. acs.orgnih.gov For example, in K-Li metaphosphate glasses, NMR data show no phase segregation, and Raman spectra indicate a random mixing of the cations. acs.orgnih.govnih.gov However, some studies on K-Na systems suggest that while the ions are intimately mixed at the atomic scale, there might be a slight preference for like-cations to be in proximity to each other. researchgate.net

The local coordination environment of each cation is also affected. When a smaller cation replaces a larger one, the average bond distance between the remaining larger cations and oxygen expands, and vice-versa. rsc.org This differentiation in the structural sites for the mobile ions contributes to the energy mismatch that hinders ionic transport. rsc.org Furthermore, these structural reorganizations influence other macroscopic properties, such as the glass transition temperature (Tg), which also exhibits a non-linear dependence on composition in mixed-ion systems. acs.orgnih.govresearchgate.net

Data Tables

Table 1: Ionic Radii of Selected Alkali Cations

CationIonic Radius (Å)
Li⁺0.76
Na⁺1.02
K⁺1.38
Rb⁺1.52
Cs⁺1.67

This table presents the effective ionic radii for six-coordinated alkali ions, which are commonly found in phosphate glass structures.

Table 2: Effect of Cation Substitution on Ionic Conductivity in Metaphosphate Glasses

Glass SystemCation PairSize Mismatch (Δr)Ionic Conductivity Behavior
K-LiK⁺, Li⁺HighPronounced suppression of conductivity, by over 6 orders of magnitude at the intermediate composition. acs.orgnih.gov
K-NaK⁺, Na⁺ModerateStrong mixed-ion effect with a significant decrease in conductivity. northeastern.eduresearchgate.netrsc.org
Rb-NaRb⁺, Na⁺ModerateStrong mixed-ion effect; conductivity decreases by more than six orders of magnitude. northeastern.eduresearchgate.netrsc.org
Cs-LiCs⁺, Li⁺Very HighStrong mixed-ion effect; conductivity decreases by more than six orders of magnitude. northeastern.eduresearchgate.netrsc.org
Ag-NaAg⁺, Na⁺LowWeaker mobility reduction, suggesting cooperative hopping. rsc.org

This table summarizes findings from various studies on mixed-ion metaphosphate glasses, illustrating the correlation between cation size difference and the magnitude of the ionic conductivity drop.

Chemical Reactivity and Solution Chemistry of Potassium Metaphosphate

Hydrolysis Kinetics and Mechanisms

The stability of the polyphosphate chain in potassium metaphosphate is not absolute in aqueous environments. It undergoes hydrolytic degradation, which involves the scission of P-O-P bonds. This process leads to the shortening of the polymer chains and the eventual formation of smaller phosphate (B84403) species.

The rate of hydrolysis of polyphosphates is significantly influenced by several environmental factors, most notably pH and temperature. Generally, the polyphosphate chain is most stable in solutions with a neutral pH. researchgate.net

pH: Hydrolysis is accelerated under both acidic and alkaline conditions. researchgate.net In alkaline environments, the cyclic structure of metaphosphates can depolymerize. nih.govresearchgate.net Under acidic conditions, the degradation of condensed phosphate species is also pronounced. researchgate.net Studies on analogous polyphosphate fertilizer solutions demonstrate that stability is highest near neutral pH (e.g., 6.4) and decreases significantly as the solution becomes more acidic. researchgate.net

Temperature: An increase in temperature consistently leads to an increased rate of hydrolysis. researchgate.net For instance, in an acidic polyphosphate solution (pH 2.3), the half-life of tripolyphosphate was found to decrease from 34 days at 25°C to 20 days at 50°C. researchgate.net The energy of activation for the hydrolysis of a non-cross-linked polymetaphosphate at a pH of 8.5 has been determined to be approximately 25 kcal per mole. acs.org

The stability of polyphosphate solutions under varying conditions is critical for applications such as liquid fertilizers, where nutrient availability over time is key. The following table, based on data from analogous ammonium polyphosphate systems, illustrates the combined effect of pH and temperature on the stability of the polyphosphate chain.

pHTemperature (°C)Tripolyphosphate Half-life (days)Observations
6.4<25Very StableMinimal hydrolysis observed. researchgate.net
5.425174Moderate stability under mildly acidic conditions. researchgate.net
2.32534Hydrolysis rate increases significantly in acidic conditions. researchgate.net
2.35020Elevated temperature further accelerates hydrolysis. researchgate.net

The hydrolysis of this compound involves the progressive breaking of the polyphosphate chain. In alkaline environments, the depolymerization of cyclic metaphosphate structures is a key pathway. nih.govresearchgate.net This process ultimately leads to the formation of smaller, linear phosphate species. The final fragmentation product of this hydrolysis pathway is typically the orthophosphate ion, specifically potassium dihydrogen phosphate (KH₂PO₄) in relevant systems. nih.govresearchgate.net

Ion Exchange Phenomena and Mechanisms

In multicomponent systems, particularly those containing other metallic salts and silicates, this compound participates in ion exchange reactions. This is highly relevant in the context of inorganic binder chemistry.

A significant example of this phenomenon is observed in the setting mechanism of potassium silicate (B1173343) solutions (potassium water glasses) hardened with aluminum metaphosphates. nih.gov In this system, a two-stage reaction occurs. First, an ion-exchange reaction takes place where aluminum ions from the aluminum metaphosphate structure are exchanged with potassium ions from the highly alkaline potassium silicate solution. nih.gov This reaction results in the formation of crystalline potassium tetrametaphosphate dihydrate. nih.govresearchgate.net

The table below summarizes the key components of this ion-exchange reaction.

RoleInitial ReactantIon ExchangedFinal Product
HardenerAluminum TetrametaphosphateAluminum (Al³⁺)-
Binder SolutionPotassium Silicate SolutionPotassium (K⁺)Amorphous Silicate Matrix
Crystalline Product--Potassium Tetrametaphosphate Dihydrate

This exchange is followed by the depolymerization of the newly formed phosphate structure into potassium dihydrogen phosphate. nih.gov

The ion-exchange and subsequent hydrolysis reactions have a direct impact on the properties of the binder system. The reaction of the metaphosphate with the alkaline potassium silicate solution causes a continuous decrease in the pH of the system. nih.gov This drop in pH is the critical trigger for the accelerated setting and hardening of the binder, as it leads to the polycondensation of the amorphous silicate binder matrix. nih.govresearchgate.net The faster hardening process reduces the mobility of ions within the matrix, which can influence the extent of crystalline product formation. nih.gov The specific type of activator cation, such as potassium, has been shown to influence the dissolution rate and mobility of ionic species, resulting in significant differences in early-age reaction kinetics in alkali-activated binders. mdpi.com

Complexation and Chelation Chemistry

This compound, like other polyphosphates, functions as an effective chelating agent, also known as a sequestrant. tradeindia.comlygkede.comnih.gov This property is due to the ability of the polyphosphate chain to form stable, water-soluble complexes with various metal cations, effectively removing them from solution and preventing their precipitation. dep.state.pa.us

This sequestration ability is utilized in a variety of applications. In water treatment, polyphosphates are used to control scale formation by sequestering hardness ions like calcium and magnesium and to keep iron and manganese in solution to prevent discoloration. dep.state.pa.ussperchemical.comsperchemical.com Even water-insoluble forms of this compound can form soluble complexes with calcium and magnesium cations within the soil matrix, which is relevant to its use in fertilizers. google.com The formation of heavy metal potassium polyphosphates, such as with zinc and iron, further demonstrates this complexation chemistry. google.com

The following table lists metal ions that potassium polyphosphates are known to sequester and the corresponding applications.

Metal Ion SequesteredApplication AreaEffect of Chelation
Calcium (Ca²⁺)Water Treatment, Food IndustryPrevents scale formation, acts as a water softener. dep.state.pa.ussperchemical.com
Magnesium (Mg²⁺)Water Treatment, AgriculturePrevents scale formation, forms soluble complexes in soil. sperchemical.comgoogle.com
Iron (Fe²⁺/Fe³⁺)Water Treatment, FertilizersPrevents rusty/discolored water, provides micronutrients. dep.state.pa.ussperchemical.comgoogle.com
Manganese (Mn²⁺)Water Treatment, FertilizersPrevents discolored water, provides micronutrients. dep.state.pa.ussperchemical.comgoogle.com
Zinc (Zn²⁺)FertilizersForms stable zinc potassium polyphosphates for nutrient delivery. google.com

Investigation of Metal Ion Sequestration Capacities

This compound, a long-chain polyphosphate, exhibits significant metal ion sequestration capabilities, a property attributable to the negatively charged phosphate groups along its polymer chain. These phosphate moieties act as multidentate ligands, forming stable complexes with various metal cations, effectively removing them from the solution and mitigating their reactivity. The process of sequestration by polyphosphates involves the formation of soluble metal complexes, preventing the precipitation of metal salts that can cause scaling and other undesirable effects in aqueous systems.

The stability of these metal-polyphosphate complexes varies depending on the specific metal ion, the chain length of the polyphosphate, the pH of the solution, and the temperature. Research into the interaction of various metal cations with polyphosphates has established a general order of stability for the formed complexes. Molecular dynamics simulations have indicated that the stability of metal-polyphosphate complexes generally follows the order: Mg²⁺ > Ca²⁺ > Na⁺ > K⁺ acs.org. This trend is consistent with the electrostatic interactions expected, where divalent cations with higher charge density form more stable complexes.

The sequestration of calcium and magnesium ions is of particular importance in water treatment applications. Polyphosphates are effective at sequestering these hardness ions, preventing the formation of scale deposits researchgate.net. The effectiveness of sequestration is influenced by pH, with sensitivity to pH changes decreasing as the polyphosphate chain length increases capes.gov.br. For instance, at pH values above 9.5, shorter-chain polyphosphates like tripolyphosphate and pyrophosphate have been found to be highly effective sequestrants for calcium and magnesium, respectively, on a weight basis capes.gov.br.

The interaction with iron ions is another critical aspect of polyphosphate sequestration. Polyphosphates can complex with iron, preventing its oxidation and subsequent precipitation, which can lead to discoloration of water nih.gov. This sequestration is effective for both ferrous (Fe²⁺) and ferric (Fe³⁺) ions.

Below is a data table summarizing the sequestration characteristics of polyphosphates for various metal ions. It is important to note that specific stability constants (log K) for this compound are not widely available in the literature; therefore, the table presents a relative stability order and qualitative sequestration effectiveness based on studies of polyphosphates in general.

Metal IonRelative Stability of Polyphosphate ComplexObserved Sequestration EffectivenessInfluencing Factors
Magnesium (Mg²⁺)Very HighHighly effective, especially at alkaline pH.pH, Temperature
Calcium (Ca²⁺)HighEffective in preventing precipitation of calcium salts.pH, Temperature, Polyphosphate Chain Length
Iron (Fe²⁺/Fe³⁺)HighPrevents oxidation and precipitation, reducing discoloration.pH, Presence of other ions
Sodium (Na⁺)ModerateForms complexes, but with lower stability than divalent cations.-
Potassium (K⁺)LowWeakly complexed by the polyphosphate chain.-

Ligand Binding Dynamics and Stoichiometry

The interaction between this compound and metal ions is a dynamic process involving the phosphate chain acting as a polydentate ligand. The binding is primarily electrostatic, with the negatively charged oxygen atoms of the phosphate groups coordinating with the positively charged metal cations. This interaction leads to the formation of chelate rings, which significantly enhances the stability of the resulting complex, a phenomenon known as the chelate effect libretexts.org.

The phosphate group can act as a bidentate ligand, with the metal ion bridging two of the phosphate oxygens symmetrically pnas.org. This bidentate coordination is a key feature of the strong binding observed between polyphosphates and divalent metal ions. The flexible nature of the polyphosphate backbone allows it to conform to the coordination sphere of the metal ion, facilitating the formation of multiple coordination bonds.

The stoichiometry of the metal-polyphosphate complex, or the ratio of metal ions to phosphate units, is not fixed and can vary depending on several factors, including the concentration of both the metal ion and the polyphosphate, the pH of the solution, and the presence of competing ions. At low concentrations of metal ions, it is likely that a single metal ion will be coordinated by multiple phosphate groups along the chain. As the concentration of metal ions increases, a higher degree of saturation of the phosphate binding sites is expected.

The following table provides a conceptual illustration of the likely binding stoichiometry and coordination characteristics for common metal ions with the polyphosphate chain of this compound.

Metal IonTypical Coordination GeometryLikely Stoichiometric Ratio (Phosphate Group : Metal Ion)Nature of Binding
Calcium (Ca²⁺)OctahedralVariable, often conceptualized as 2:1 for local charge neutralityPrimarily electrostatic, bidentate chelation
Magnesium (Mg²⁺)OctahedralVariable, often conceptualized as 2:1 for local charge neutralityPrimarily electrostatic, bidentate chelation
Iron (Fe³⁺)OctahedralVariable, can form complex polynuclear speciesStrong electrostatic and coordinate covalent character

Buffering Capacity and pH Regulation Mechanisms

This compound solutions exhibit buffering capacity, which is their ability to resist changes in pH upon the addition of an acid or a base. Unlike simple phosphate buffers, which consist of a mixture of monobasic and dibasic phosphate species, the buffering mechanism of this compound is intrinsically linked to the hydrolysis of its long polyphosphate chains.

In aqueous solutions, the phosphoanhydride bonds (P-O-P) of the polyphosphate chain are susceptible to hydrolysis. This hydrolysis is a slow process that results in the cleavage of the long chain into shorter phosphate species, such as pyrophosphates, tripolyphosphates, and ultimately, orthophosphates. The rate of this hydrolysis is significantly influenced by factors such as temperature, pH, and the presence of metal ions researchgate.netnih.gov.

The hydrolysis of a polyphosphate can be represented conceptually as: (KPO₃)n + nH₂O → nKH₂PO₄

The orthophosphate species (in this case, represented as potassium dihydrogen phosphate) that are formed can then participate in acid-base equilibria, providing the buffering action. The dihydrogen phosphate ion (H₂PO₄⁻) is amphoteric and can either donate a proton to neutralize a base or accept a proton to neutralize an acid:

Neutralization of a base (e.g., OH⁻): H₂PO₄⁻ + OH⁻ ⇌ HPO₄²⁻ + H₂O

Neutralization of an acid (e.g., H₃O⁺): H₂PO₄⁻ + H₃O⁺ ⇌ H₃PO₄ + H₂O

The slow, continuous hydrolysis of the polyphosphate chain acts as a reservoir, gradually releasing buffer components into the solution. This provides a sustained buffering effect over time. The presence of metal ions can catalyze the hydrolysis of polyphosphates, thereby influencing the buffering capacity of the solution gatech.edu.

The following table conceptually illustrates the pH regulation mechanism of a this compound solution.

ConditionPrimary ReactionEffect on pH
Initial SolutionSlow hydrolysis of (KPO₃)n to form shorter phosphate species and orthophosphates.The initial pH will depend on the degree of polymerization and any residual acidity from the manufacturing process.
Addition of Acid (H₃O⁺)Protonation of hydrolyzed phosphate species (e.g., HPO₄²⁻ + H₃O⁺ → H₂PO₄⁻ + H₂O).The pH decreases, but less than it would in an unbuffered solution.
Addition of Base (OH⁻)Deprotonation of hydrolyzed phosphate species (e.g., H₂PO₄⁻ + OH⁻ → HPO₄²⁻ + H₂O).The pH increases, but less than it would in an unbuffered solution.

Polymeric and Rheological Characterization of Potassium Metaphosphate

Determination of Polymerization Degree and Chain Length Distribution

Potassium metaphosphate is a polyphosphate, meaning it consists of repeating monomeric units of KPO₃. The degree of polymerization, denoted by 'n', can vary significantly, with reported values ranging from as low as 2 to as high as 20,000. google.com This variation in chain length is a crucial factor in determining the physical and chemical properties of the polymer.

Several analytical techniques can be employed to assess the polymer index (n) and the distribution of chain lengths in this compound. These methods provide insights into the molecular weight and structural characteristics of the polymer.

End-group Titration : This is a common method for determining the average chain length of linear polyphosphates. acs.org It is based on the principle that each linear polyphosphate chain has hydroxyl end groups with a neutral pKa value, which can be quantified through acid-base titration. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR spectroscopy is a powerful, non-destructive technique for identifying and quantifying different phosphorus-containing compounds. acs.orgacs.org It can distinguish between the phosphorus nuclei in the middle and at the end of the polyphosphate chains, allowing for the determination of the degree of polymerization. acs.org

Gel Permeation Chromatography (GPC) : Also known as size-exclusion chromatography (SEC), GPC separates polymers based on their size or hydrodynamic volume. wikipedia.orgeag.comalfa-chemistry.commalvernpanalytical.com This technique is widely used to determine the molecular weight and molecular weight distribution of polymers. wikipedia.orgeag.comalfa-chemistry.com

Light Scattering : This technique is used to determine the molecular weight of macromolecules by analyzing the light scattered from a polymer solution. warwick.ac.uk It is particularly useful for measuring high molecular weight polymers. acs.org

Fourier Transform-Infrared (FT-IR) Spectroscopy : FT-IR can be used to qualitatively identify polyphosphates. The presence or absence of a peak corresponding to the hydroxyl end groups can help differentiate between linear and cyclic polyphosphates. acs.org

Heating phosphoric acid with a potassium source, such as potassium hydroxide (B78521) or potassium carbonate, at high temperatures is a common method for preparing this compound. google.comgoogle.com In order to achieve a high viscosity product, which corresponds to a higher degree of polymerization, high reaction temperatures are necessary. google.com However, operating at temperatures above 500°C can lead to corrosion of stainless steel reaction vessels. google.com

The K/P molar ratio during synthesis is a critical parameter. As this ratio approaches 1, the viscosity of the resulting this compound solution decreases significantly. google.com This suggests that a deficiency of potassium in the melt leads to cross-linking between the metaphosphate polymer chains, resulting in a more complex architecture and higher molecular weight. acs.org Conversely, an excess of potassium does not act as a chain-stopper to reduce molecular weight but instead leads to the formation of potassium tripolyphosphate as a separate phase. acs.org The cooling method of the molten product also affects its properties; rapid cooling can yield a more water-soluble form, while slow cooling results in a water-insoluble product. google.com

Viscosity and Rheological Properties of this compound Solutions

The viscosity and rheological behavior of this compound solutions are direct consequences of its polymeric nature. These properties are influenced by factors such as molecular weight, concentration, temperature, and shear rate.

For non-cross-linked this compound, a direct relationship exists between its molecular weight and the viscosity of its aqueous solutions. Higher molecular weights lead to increased viscosity. Research has shown that the molecular weight of non-cross-linked this compound can be as high as 120,000. acs.org The intrinsic viscosity of a polymer solution is related to its molecular weight through the Mark-Houwink-Sakurada equation, which is a fundamental concept in polymer science.

The rheological properties of this compound solutions are significantly affected by concentration, temperature, and the applied shear rate.

Concentration : As the concentration of this compound in a solution increases, the viscosity generally increases. This is due to the increased entanglement and interaction between the long polymer chains.

Temperature : An increase in temperature typically leads to a decrease in the viscosity of polymer solutions. researchgate.neted.ac.ukdiva-portal.org This is because the increased thermal energy causes the polymer chains to move more freely, reducing intermolecular friction.

Shear Rate : Many polymer solutions, including likely those of this compound, exhibit shear-thinning behavior. This means that the viscosity decreases as the shear rate increases. nih.gov This phenomenon is attributed to the alignment of the polymer chains in the direction of flow under shear stress.

The following table summarizes the general effects of these parameters on the viscosity of polymer solutions, which are expected to apply to this compound solutions:

ParameterEffect on Viscosity
Concentration Increases with increasing concentration
Temperature Decreases with increasing temperature
Shear Rate Decreases with increasing shear rate (shear-thinning)

This compound exhibits an unusual and significant increase in viscosity under specific conditions related to the K/P molar ratio. google.comgoogle.com This anomalous behavior is most pronounced when the molar ratio of K/P is in the range of approximately 0.8 to 0.99, with the maximum viscosity being observed at a ratio of about 0.9. google.comgoogle.com

This high viscosity is attributed to the formation of long, linear polymer chains with minimal cross-linking. When the K/P ratio deviates from this optimal range, the viscosity of the resulting this compound solution decreases. Specifically, as the molar ratio approaches 1, the viscosity drops markedly. google.com This behavior underscores the critical role of stoichiometry in controlling the polymeric structure and, consequently, the rheological properties of this compound.

The table below, based on experimental data from a patent, illustrates the effect of the K/P ratio on the viscosity of a 0.08% this compound solution (dissolved with 0.16% sodium bicarbonate) heated at 650°C for 2 hours. google.com

ExperimentK/P Molar RatioViscosity (Centistokes)
10.804.58
20.8511.04
30.90Highest Viscosity (value not specified in source)

It is noted that samples with a K/P ratio between 0.85 and 0.95 showed the greatest increase in viscosity. google.com

Cross-linking and Network Formation in Polymeric Systems

The transformation of linear this compound chains into a three-dimensional network through cross-linking fundamentally alters its material properties, introducing significant changes in its rheological and polymeric characteristics. This process involves the formation of covalent or ionic bonds between individual polymer chains, leading to a more complex and interconnected structure. The extent and nature of this network formation are critical in determining the final properties of the material.

In the context of condensed inorganic phosphates, including this compound, the concept of branching is integral to understanding network formation. These branching points occur where a phosphorus atom is linked to three other phosphorus atoms through oxygen bridges, a deviation from the linear chain structure where each phosphorus is connected to two neighbors. When these branches interconnect, they form a robust network structure.

The introduction of cross-links dramatically impacts the rheological behavior of the polymer. While solutions of linear this compound may exhibit Newtonian or shear-thinning behavior, the formation of a cross-linked network leads to the development of viscoelastic properties. The material then exhibits both viscous (liquid-like) and elastic (solid-like) characteristics. The degree of cross-linking is directly related to the elastic modulus of the material; a higher cross-link density results in a stiffer, more solid-like material.

The process of network formation can be influenced by several factors, including the concentration of the polymer, the presence of cross-linking agents, and external conditions such as temperature and pH. Cross-linking can be induced through various chemical or physical methods. Chemical cross-linking involves the use of a cross-linking agent that reacts with the functional groups on the polymer chains to form permanent covalent bonds. Physical cross-linking, on the other hand, involves the formation of non-covalent interactions, such as hydrogen bonds or ionic interactions, which can be reversible.

The study of cross-linking and network formation in this compound systems is crucial for tailoring its properties for specific applications. For instance, lightly cross-linked systems may form hydrogels with significant water-absorbing capabilities, while highly cross-linked materials may be developed for their mechanical strength and stability.

ParameterUncross-linked this compoundCross-linked this compound
Structure Linear polymer chains3D network of interconnected chains
Viscosity Generally lower, can exhibit shear-thinningSignificantly higher, exhibits viscoelasticity
Elasticity Low to negligiblePronounced, increases with cross-link density
Solubility Typically soluble in appropriate solventsSwells in solvents, but generally insoluble

Detailed Research Findings

While specific detailed research on the cross-linking of this compound is limited, the principles of polymer network formation provide a strong theoretical framework. The introduction of branching points in the polyphosphate chains is the primary mechanism for creating a network structure in these inorganic polymers. These branches can be conceptualized as trifunctional units that can connect different linear chains.

The rheological properties of such a network would be expected to follow models developed for other cross-linked polymer systems. For example, the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, would both be functions of the frequency of an applied shear stress. In a cross-linked system, G' is typically higher than G'' at low frequencies, indicating a more solid-like behavior. The crossover point, where G' = G'', provides information about the characteristic relaxation time of the network.

The density of cross-links is a critical parameter. A higher cross-link density would lead to a higher storage modulus and a lower degree of swelling in solvents. The mechanical properties, such as tensile strength and elongation at break, are also strongly dependent on the network structure. Generally, a moderate degree of cross-linking can enhance the mechanical strength, while excessive cross-linking can lead to a brittle material.

The table below illustrates the hypothetical effect of increasing cross-linker concentration on the properties of a this compound polymeric system, based on general principles of polymer science.

Cross-linker ConcentrationSwelling RatioStorage Modulus (G')
LowHighLow
MediumMediumMedium
HighLowHigh

Advanced Research Applications of Potassium Metaphosphate

In Agricultural Science and Fertilizer Development

The primary focus of research into potassium metaphosphate in agriculture centers on its potential as a highly efficient source of phosphorus and potassium. Its polymeric structure allows for the gradual release of these essential nutrients, aligning with the uptake patterns of crops and minimizing losses to the environment.

Design and Mechanism of Slow-Release Fertilizers

The efficacy of this compound as a slow-release fertilizer is rooted in its low water solubility and the mechanism of hydrolysis. Unlike highly soluble conventional fertilizers, which can lead to nutrient leaching and environmental contamination, this compound provides a sustained supply of nutrients.

The release of phosphorus and potassium from this compound is governed by its slow dissolution and subsequent hydrolysis in the soil solution. This process is influenced by several soil parameters, including temperature and pH. Research has shown that higher temperatures facilitate the hydrolysis of polyphosphates. For instance, in aqueous conditions, the amount of phosphate (B84403) released from polyphosphate fertilizers at 35°C was found to be 2.7 times greater than at 25°C. researchgate.net Similarly, soil incubation studies have demonstrated that the average Olsen-P (a measure of available phosphorus) in polyphosphate-treated soil at 35°C was 1.12 times greater than at 25°C, indicating that warmer soil conditions accelerate the breakdown of polyphosphate chains into plant-available orthophosphate. researchgate.net

The pH of the soil also plays a crucial role, with hydrolysis rates of polyphosphates increasing as the pH decreases in aqueous solutions. researchgate.netresearchgate.net However, in soil, the hydrolysis rate has been observed to be greater in calcareous (alkaline) soils than in acidic soils, suggesting a complex interaction with soil mineral components. researchgate.netresearchgate.net

The following interactive table illustrates the effect of temperature and pH on the hydrolysis of a solid ammonium polyphosphate (APP), which serves as a model for polyphosphate behavior.

Temperature (°C)pHHydrolyzed Percentage (%)
255.031
258.28.5
355.070
358.212

This data demonstrates that higher temperatures and lower pH in aqueous solutions lead to a greater percentage of polyphosphate hydrolysis. researchgate.net

The degree of polymerization, or the length of the polyphosphate chain, is a critical factor influencing the rate of nutrient release. Generally, longer-chain polyphosphates are less soluble and hydrolyze more slowly than shorter-chain ones. This characteristic allows for the tailoring of fertilizers to match the nutrient requirements of different crops over their growth cycles. researchgate.net

The hydrolysis of polyphosphates into plant-available orthophosphate is a stepwise process, and the rate is dependent on the chain length and structure. researchgate.net While specific quantitative data directly comparing different polymerization degrees of this compound are limited, studies on various polyphosphates indicate that the selection of an appropriate polymerization degree is a key strategy for managing phosphorus availability. researchgate.net Short-chain soluble polyphosphate fertilizers have been shown to increase phosphorus mobility and availability by reducing its fixation in calcareous soils. nih.gov

Soil Chemistry and Nutrient Cycling Research

Beyond its role as a slow-release nutrient source, this compound influences the broader chemical and biological dynamics of the soil. Its interactions can affect the availability of other nutrients and the activity of soil microorganisms.

One of the significant advantages of polyphosphate fertilizers is their ability to reduce the fixation of phosphorus in the soil. nih.gov Phosphorus, when applied as orthophosphate, can quickly become unavailable to plants by forming insoluble compounds with calcium in alkaline soils and with iron and aluminum in acidic soils. umn.edu The polyphosphate chains in this compound can chelate these metal ions, preventing them from binding with orthophosphate and thus keeping more phosphorus in a plant-available form. nih.gov

Research has demonstrated that polyphosphate application can retard the transformation of added phosphorus from labile (readily available) forms to non-labile (fixed) forms. nih.gov Furthermore, polyphosphates have been found to significantly increase the availability of micronutrients such as iron, manganese, and zinc in the soil by an average of 14%, 16%, and 20%, respectively, compared to orthophosphate fertilizers. researchgate.net

The impact of different phosphorus sources on phosphorus fixation varies with soil type. For instance, phosphorus fixation is generally lower in soils with a higher content of montmorillonite clay compared to soils rich in beidellite, vermiculite, kaolinite, or amorphous materials. pakjas.com.pk

The following table summarizes the phosphorus fixation percentages in different clay minerals under alternate flooding and drying conditions, which can influence nutrient availability.

Clay MineralPhosphorus Fixation (%)
Montmorillonite66.3
Beidellite78.5
Vermiculite77.7
Kaolinite77.3
X-ray amorphous material80.4

This data indicates that soil mineralogy plays a significant role in phosphorus fixation, with montmorillonite showing the lowest fixation. pakjas.com.pk

The application of fertilizers can have a profound effect on the microbial communities and enzymatic activities in the soil, which are crucial for nutrient cycling. While specific studies on this compound are scarce, research on general fertilizer application provides insights into potential interactions.

Fertilization can alter the soil microbial biomass and the activity of enzymes involved in nutrient transformations. For example, long-term application of NPK fertilizers has been shown to affect the activity of enzymes like glucosidases and arylsulphatase. nih.govresearchtrend.netnih.gov The use of organic manures in conjunction with no-tillage systems has been found to increase soil microbial biomass and the activity of enzymes such as acid phosphatase, alkaline phosphatase, and dehydrogenase. nih.gov

Potassium solubilizing bacteria (KSB) are a key component of the soil microbiome that can enhance the availability of potassium from minerals. Inoculation with KSB strains has been shown to significantly improve the activity of soil enzymes like dehydrogenase, acid phosphatase, and alkaline phosphatase. researchtrend.net For instance, the use of Pseudomonas sp. (KSB-PD-1-A) has been reported to significantly increase dehydrogenase activity in the soil. researchtrend.net

The table below presents the effect of a specific KSB strain on soil dehydrogenase activity.

TreatmentDehydrogenase Activity (µg TPF g⁻¹ soil 24 hr⁻¹)
Uninoculated Control29.70
Pseudomonas sp. (KSB-PD-1-A)39.23

This data highlights the potential of beneficial microorganisms to enhance soil enzymatic activity, which is crucial for nutrient cycling. researchtrend.net

Plant Physiological Responses and Crop Productivity Enhancement

This compound (KPO₃) serves as a high-analysis, chlorine-free fertilizer, providing both phosphorus (P) and potassium (K), two essential primary macronutrients for plant growth. attelements.com Research indicates that the potassium component is crucial for a multitude of physiological processes, including enzyme activation, protein synthesis, and photosynthesis. kandschemical.com It plays a vital role in regulating the opening and closing of stomata, which are pores on the leaf surface that control gas exchange and water vapor release. pda.org.uk Efficient stomatal regulation is critical for photosynthesis and for helping plants manage water stress. pda.org.uk Phosphorus is a central component of adenosine triphosphate (ATP), the molecule that captures and transfers energy produced during photosynthesis, effectively acting as the "fuel" for the plant's metabolic processes. yara.co.uk As a compound fertilizer, this compound delivers both of these critical nutrients, supporting robust plant growth and development.

The application of this compound has been shown to be effective in enhancing crop yield and improving key quality metrics. In studies on potatoes, this compound was found to be as effective as potassium chloride and potassium sulphate in increasing the total yield of tubers. cambridge.org The crop responded significantly to potassium fertilization, with an average total yield increase of 45% compared to controls receiving no potassium. cambridge.org

Beyond yield, this compound demonstrated a marked advantage in improving the quality of potato tubers. When compared with potassium chloride, this compound led to higher percentages of dry matter and starch. cambridge.org This improvement in quality is a significant factor in the cultivation of potatoes for processing and consumption.

The table below, derived from a study on potato fertilization, illustrates the comparative effects of different potassium sources on tuber quality.

Fertilizer TreatmentDry Matter (%)Starch Content (%)
No Potassium (Control) 18.212.1
This compound 22.116.1
Potassium Sulphate 22.016.1
Potassium Chloride 21.615.5

This table is based on data presented in research comparing potassium fertilizers. The values represent the quality parameters of potato tubers under different treatments. cambridge.org

Potassium and phosphorus are central to plant metabolism. Potassium is a cofactor for over 60 enzymes and is essential for processes such as protein synthesis and the transport of photosynthates (sugars) from the leaves to other parts of the plant. frontiersin.org Potassium deficiency can disrupt these pathways, leading to an accumulation of sugars like glucose and sucrose in leaves and a reduction in the synthesis of vital compounds like starch. frontiersin.org

Phosphorus is a fundamental component of nucleic acids (DNA and RNA) and phospholipids, which form cell membranes. Its most critical metabolic role is in energy transfer via ATP. yara.co.uk The availability of both P and K, such as that provided by this compound, is therefore essential for maintaining the primary metabolic functions that underpin plant growth. yara.co.ukfrontiersin.org

Potassium deficiency has also been shown to affect the levels of secondary metabolites and phytohormones. For instance, low potassium levels can lead to an increase in abscisic acid (ABA) and jasmonic acid (JA), which are hormones involved in stress responses. frontiersin.org While direct research on the specific metabolic shifts induced by this compound is limited, its role as a source of P and K indicates its importance in supporting the synthesis of primary metabolites and regulating the pathways for secondary metabolite production.

Potassium plays a well-documented role in helping plants tolerate abiotic stresses such as drought, salinity, and cold. kandschemical.compda.org.uk One of the key mechanisms is its function in osmoregulation. By accumulating in plant cells, potassium increases the solute concentration, which helps the plant maintain turgor pressure and water uptake, a critical advantage under drought conditions. nih.gov

Furthermore, potassium is essential for regulating the opening and closing of stomata. pda.org.uk When water is scarce, potassium is moved out of the guard cells surrounding the stomata, causing them to close and conserve water. pda.org.uk Plants with an insufficient potassium supply exhibit a slower response in closing their stomata, leading to greater water loss and increased susceptibility to drought stress. pda.org.uk Research on rapeseed has demonstrated that an adequate K supply can alleviate drought stress by improving root morphology, including root length and density, and by modifying the secretion of root exudates. nih.govresearchgate.net

Compounds containing both potassium and phosphorus, such as potassium phosphite, have also been shown to induce tolerance to water deficit in plants like soybeans. mdpi.com This is achieved by activating antioxidant enzymes and promoting osmotic adjustment through the accumulation of compounds like proline. mdpi.com As a readily available source of potassium, this compound contributes directly to these physiological mechanisms that enhance a plant's resilience to environmental adversities. nih.gov

Nutrient status, particularly potassium levels, is intrinsically linked to a plant's ability to defend itself against pathogens and pests. Potassium strengthens cell walls, making it physically more difficult for pathogens to penetrate plant tissues. kandschemical.com

More actively, certain potassium-phosphorus compounds have been shown to induce systemic resistance in plants. In laboratory and field trials, treatment with potassium phosphate led to a significant reduction in powdery mildew infection in barley, with up to an 89% decrease in infection observed. researchgate.netnih.gov This protective effect was associated with significant increases in the activities of key defense-related enzymes, including phenylalanine ammonia-lyase (PAL), peroxidase, and lipoxygenase. nih.gov These enzymes are involved in the synthesis of antimicrobial compounds and the reinforcement of cell walls.

Similarly, research on potassium phosphonate has demonstrated its ability to confer significant protection against major apple pests like apple scab and fire blight, as well as ink disease in sweet chestnut trees. researchgate.netmurdoch.edu.au The mode of action includes both direct biocidal activity against the pathogen and the induction of the host plant's own immunity by triggering defense-related genes and the production of secondary metabolites. researchgate.netnih.gov While chemically distinct, the demonstrated efficacy of potassium phosphates and phosphonates suggests that potassium-phosphorus compounds as a class, including this compound, can play a crucial role in enhancing plant defense systems.

Comparative Agronomic Efficacy Studies

Comparative studies are essential for determining the agronomic value of a fertilizer relative to conventional sources. Research has evaluated this compound against other common potassium and phosphorus fertilizers across various crops.

In a study on potatoes, this compound was compared with potassium sulphate and potassium chloride. The results indicated that this compound was equally effective as the other sources in terms of crop yield. cambridge.org Another study evaluated this compound against triple superphosphate and magnesium ammonium phosphate for potatoes, barley, radishes, and ryegrass. The research measured both the immediate effects on the first crop and the residual effects on subsequent crops. For immediate effects on potatoes, the efficacy of granular this compound was calculated to be 53% of that of powdered superphosphate, while for barley, all powdered fertilizers were found to be equivalent. cambridge.org However, the residual effects of granular this compound were found to be more effective for subsequent crops (radishes and ryegrass) than the residues from powdered fertilizers. cambridge.org

The table below summarizes the relative efficacy of granular fertilizers for early potatoes, with their value expressed as "superphosphate equivalents."

Granular FertilizerSuperphosphate Equivalent (%)
This compound 53%
Magnesium Ammonium Phosphate 14%
Superphosphate + this compound 81%
Superphosphate + Magnesium Ammonium Phosphate 60%

This table is based on data from a study comparing the immediate effects of different granular phosphate fertilizers on potato yield. The "superphosphate equivalent" represents the fertilizer's effectiveness relative to powdered superphosphate. cambridge.org

These studies highlight that this compound is a viable alternative to traditional fertilizers, with its agronomic effectiveness being comparable for yield and potentially superior for certain quality parameters or residual benefits. cambridge.orgcambridge.org

In Food Science and Technology

In the food industry, this compound, often referred to as potassium polymetaphosphate, is a versatile food additive valued for its multiple functions. gjphosphate.comfda.gov It is widely used as an emulsifier, stabilizer, humectant, sequestrant, and texturizer in a broad range of food products. foodsweeteners.comnih.gov

Its key applications include:

Meat, Poultry, and Seafood: this compound acts as a water binder, enhancing the water-holding capacity of processed meats, poultry, and seafood. foodsweeteners.commerryyang.com This helps to maintain juiciness and tenderness and can improve product yield. kandschemical.cominflibnet.ac.in In products like ham and sausage, it functions as an emulsifier, promoting the stable mixture of fat and water. foodchemadditives.com It also helps to prevent oxidation, thereby extending the shelf life of these products. foodsweeteners.com

Dairy Products: In cheese, it is used as an emulsifying salt, contributing to a smooth and stable texture. foodchemadditives.com

Beverages: It serves as an emulsifier and stabilizer in beverages, improving mouthfeel and preventing the separation of ingredients. foodsweeteners.comfoodchemadditives.com

Baked Goods: As a texture modifier, it can help ensure that cakes rise properly and that breads maintain their softness. kandschemical.com

The functionality of this compound stems from its chemical properties. As a polyphosphate, it can sequester metal ions like calcium and iron. gjphosphate.comosu.edu This action prevents these ions from causing oxidation and spoilage, thus preserving the quality, color, and flavor of food products. gjphosphate.com By adjusting acidity levels, it can also enhance savory and umami flavors. kandschemical.com The FDA lists potassium polymetaphosphate as a substance generally recognized as safe (GRAS) for use as a humectant and emulsifier in food. fda.gov

Functional Roles as Food Additive: Mechanistic Investigations

This compound is a multifunctional food additive utilized for its ability to improve the quality and stability of various food products. Its functional roles are primarily attributed to its chemical structure as a long-chain polyphosphate. These functions include emulsification, stabilization, water retention, textural modification, metal ion sequestration, and antioxidant actions.

Emulsification and Stabilization Mechanisms in Food Matrices

In food systems, particularly in processed meats like ham and sausage, this compound functions as a potent emulsifier and stabilizer. foodsweeteners.com A meat emulsion is a complex system of fat particles dispersed in a continuous phase of water containing dissolved and suspended proteins. The stability of this matrix is crucial for the final product's texture and quality.

The primary mechanisms by which this compound stabilizes these systems include:

pH Modification: Polyphosphates can alter the pH of the food matrix. This shift in pH can move the meat proteins further from their isoelectric point, increasing their net negative charge. This leads to greater electrostatic repulsion between protein molecules, allowing them to unfold and better encapsulate fat globules, thus stabilizing the emulsion.

Increased Ionic Strength: As a salt, this compound increases the ionic strength of the aqueous phase. This helps to solubilize myofibrillar proteins, such as actin and myosin, which are the primary emulsifying agents in meat products. The extracted proteins form a stable film around fat droplets, preventing them from coalescing.

Dissociation of Actomyosin: Certain polyphosphates have a specific ability to dissociate the actomyosin complex in muscle tissue. This action frees up myosin, which is a highly effective emulsifier, enhancing the stability of the fat-in-water emulsion.

The following table summarizes the key mechanisms of emulsification and stabilization by this compound in food matrices.

MechanismDescriptionImpact on Food Matrix
pH Adjustment Alters the pH, increasing the net negative charge on proteins.Enhances electrostatic repulsion between proteins, improving their ability to coat fat droplets.
Ionic Strength Increase Contributes to the overall ionic strength of the solution.Promotes the solubilization of salt-soluble proteins (e.g., myosin), making them available for emulsification.
Actomyosin Dissociation Breaks down the actomyosin complex in muscle fibers.Releases myosin, a natural and effective emulsifier, into the system.
Water Retention and Textural Modification Properties

The mechanisms behind these properties are closely linked to its effects on proteins:

Protein Unfolding: By increasing the pH and ionic strength, this compound causes muscle proteins to repel each other. This repulsion leads to the swelling of the muscle structure and creates more space for water molecules to be held within the protein matrix.

Improved Protein Matrix: The solubilized proteins form a cohesive gel network upon heating. This stable matrix physically entraps water and fat, preventing their loss during cooking and storage. This results in a product with a firmer, more desirable texture.

Research has shown that the addition of phosphates can significantly reduce cooking loss and improve the juiciness of processed meat products. This is a direct result of their ability to enhance the water-holding capacity of the meat proteins.

Metal Ion Sequestration and Its Impact on Food Quality

This compound is an effective sequestrant, meaning it can bind with metal ions. made-in-china.com In food systems, the presence of free metal ions, such as iron, copper, and calcium, can catalyze undesirable oxidative reactions and negatively impact product quality.

The long phosphate chains of this compound have multiple negatively charged sites that can chelate with positively charged metal ions, rendering them chemically inert. This sequestration has several benefits for food quality:

Inhibition of Lipid Oxidation: By binding with pro-oxidant metal ions like iron and copper, this compound helps to prevent the oxidation of fats and oils. This slows the development of rancidity, off-flavors, and off-odors, thereby extending the product's shelf life.

Color Stabilization: In cured meats, metal ions can accelerate the degradation of the desirable pink color. By sequestering these ions, this compound helps to maintain a stable and appealing color.

Improved Protein Functionality: By binding with divalent cations like calcium and magnesium, which can form cross-bridges between protein molecules and reduce their functionality, this compound helps to enhance the water-holding and emulsifying properties of the proteins.

Antioxidant and Preservative Actions

The role of this compound as an antioxidant is primarily linked to its metal-chelating ability, as described above. By inactivating pro-oxidant metal ions, it indirectly inhibits oxidative processes that degrade food quality. made-in-china.comvynova-group.com

Its preservative actions extend beyond its antioxidant function. foodsweeteners.commade-in-china.com By helping to maintain a stable emulsion and high water-holding capacity, this compound contributes to a product structure that is less susceptible to microbial growth. A well-bound product with low water activity at the surface presents a less favorable environment for bacteria, yeasts, and molds. This contributes to extending the shelf life of various food products, including seafood, meat, and poultry. foodsweeteners.com

Interaction with Food Macrocomponents (e.g., Proteins, Lipids)

The functional efficacy of this compound in foods is fundamentally due to its interactions with major food components, particularly proteins and lipids.

Interaction with Proteins: The primary interaction of this compound is with proteins. As a polyphosphate, it carries a high negative charge density, allowing it to bind to the positively charged sites on protein molecules. This interaction is central to its functions:

Increased Hydration: The binding of polyphosphates increases the net negative charge of the proteins, leading to electrostatic repulsion between protein chains. This repulsion allows for increased water binding, contributing to improved water-holding capacity.

Solubilization: In meat processing, this compound helps to extract salt-soluble myofibrillar proteins. These solubilized proteins are then available to act as emulsifiers and to form a gel matrix upon heating, which is crucial for the texture of the final product.

Interaction with Lipids: The interaction of this compound with lipids is largely indirect. It does not directly bind to lipid molecules. Instead, its influence on lipids is mediated through its interaction with proteins. By promoting the solubilization and unfolding of proteins, it enables these proteins to form a stable interfacial film around lipid droplets. This protein layer acts as a physical barrier, preventing the fat globules from coalescing and separating from the aqueous phase, thus stabilizing the emulsion.

Research into Sodium Phosphate Replacement in Low-Sodium Formulations

There is a significant trend in the food industry to reduce the sodium content of processed foods due to health concerns associated with high sodium intake. aboutkidshealth.ca Traditional food-grade phosphates are often sodium-based (e.g., sodium tripolyphosphate). Consequently, there is substantial research interest in using potassium-based phosphates, such as this compound, as alternatives.

Key findings from research in this area include:

Functionality: Studies have shown that potassium phosphates can provide similar functional benefits to sodium phosphates in terms of water retention, emulsification, and textural improvement.

Challenges: A notable challenge with some forms of this compound is their lower solubility in water and brine solutions compared to their sodium counterparts. google.com This can make their incorporation into food systems more difficult. Research has focused on developing more soluble forms of potassium polyphosphates to overcome this limitation. google.com

Nutritional Benefits: Replacing sodium phosphate with this compound not only reduces sodium content but can also increase the potassium content of the food. researchgate.net This can be beneficial for consumers looking to increase their potassium intake, as potassium is a nutrient of public health concern.

The table below summarizes the comparison between sodium phosphates and this compound in low-sodium formulations.

FeatureSodium PhosphatesThis compoundResearch Focus
Sodium Content HighNegligibleReducing sodium in processed foods.
Functionality High (emulsification, water retention)Comparable to sodium phosphatesEnsuring equivalent product quality.
Solubility Generally highCan be lower, posing processing challengesImproving the solubility of potassium phosphates.
Potassium Content NoneAdds potassiumPotential nutritional benefits of increased potassium.

Microbial Polyphosphate Metabolism and its Relevance in Food Systems

Inorganic polyphosphates (polyP) are linear polymers of orthophosphate residues linked by phosphoanhydride bonds, found in all domains of life. frontiersin.org In the realm of food science, the metabolism of microbial polyphosphate is of significant interest due to its dual role in microbial physiology and as a functional ingredient in food systems. unipd.itunipd.it Microorganisms, including bacteria and yeasts, synthesize and degrade polyP as a crucial part of their cellular processes. unipd.it This metabolism has direct implications for food preservation, quality enhancement, and the development of sustainable food practices. unipd.itunipd.it

The synthesis of polyP in bacteria is primarily catalyzed by the enzyme polyphosphate kinase (Ppk), which polymerizes the terminal phosphate of ATP into long-chain polyP. unipd.itmdpi.com This process is vital for storing energy and phosphate. unipd.it Conversely, the hydrolysis of polyP is carried out by exopolyphosphatases (Ppx), releasing phosphate ions that can be utilized for various metabolic activities, particularly when external phosphate sources are scarce. unipd.itnih.gov The balance between these enzymatic activities dictates the intracellular levels of polyP. mdpi.comnih.gov

The functions of microbial polyP are diverse and highly relevant to food systems. PolyP serves as an energy reserve, similar to ATP, which is critical for microbial survival and performance during processes like fermentation. unipd.it It also plays a pivotal role in the microbial stress response, enhancing survival under adverse conditions such as nutrient deprivation, oxidative stress, and the presence of toxic metals. unipd.itmdpi.comnih.gov As a polyanion, polyP can chelate metal cations, a property that contributes to the detoxification of heavy metals. mdpi.comnih.gov This stress response is crucial for the resilience of microorganisms used in food production. unipd.it

In the context of food applications, polyphosphates, including those derived from microbial sources, are utilized for their multifunctional properties. nih.gov They are employed to improve water-holding capacity, stabilize emulsions, and enhance the texture of various food products, particularly in meat, dairy, and seafood. unipd.itnih.gov Furthermore, polyphosphates exhibit antimicrobial properties, inhibiting the growth of a range of Gram-positive and Gram-negative bacteria and yeasts, thereby contributing to food safety and extending shelf life. usamv.ro The inhibitory effect on Gram-positive bacteria is often dependent on the chain length of the polyphosphate. usamv.ro

Recent research has highlighted the potential of microbially-derived short-chain polyphosphates as a sustainable alternative to synthetic food additives. unipd.itunipd.it These "green" compounds, produced through microbial processes, offer benefits for food quality and preservation while reducing reliance on synthetic chemicals. unipd.itunipd.it The strategic use of microbial polyphosphate metabolism can, therefore, pave the way for more sustainable and efficient food production systems. unipd.it

In Materials Science and Engineering

This compound (KPO₃) is a significant compound in the field of materials science and engineering, particularly in the development of specialized glasses and ceramics. Its unique properties as a glass former and a component in refractory materials make it a subject of ongoing research and application.

Development and Characterization of Phosphate Glasses

Phosphate glasses are a class of amorphous materials based on phosphorus pentoxide (P₂O₅). They are known for their unique optical, thermal, and electrical properties, which make them suitable for a variety of applications, including optical components, sealing materials, and solid electrolytes. sciopen.com this compound is a key component in many phosphate glass formulations. The development of these glasses typically involves the melt-quenching technique, where precursor materials are melted at high temperatures and then rapidly cooled to form a glassy solid. irjet.net

The characterization of phosphate glasses involves a suite of analytical techniques to determine their structure and properties. Differential Scanning Calorimetry (DSC) is used to measure thermal properties like the glass transition temperature (Tg). bohrium.comresearchgate.net Complex impedance spectroscopy is employed to study their electrical properties, such as ionic conductivity. bohrium.comresearchgate.net Spectroscopic methods, including Raman spectroscopy and Nuclear Magnetic Resonance (NMR), provide insights into the local structure and bonding within the glass network. bohrium.comacs.org

Factors Influencing Glass Transition Temperature and Stability

The composition of the glass plays a paramount role. The addition of modifying oxides can significantly alter the glass network and, consequently, the Tg. For instance, the incorporation of alumina (Al₂O₃) is known to strengthen the glass network and increase chemical durability, which often leads to a higher Tg. rochester.edusoton.ac.uk Conversely, the presence of flexible pendant groups in the polymer chain can increase rotational motion and lower the Tg. libretexts.org The type of alkali metal ion also has a systematic effect, with Tg values of alkali phosphate glasses decreasing from Li₂O to Na₂O to Cs₂O, which is attributed to a weakening of the modifying ion sub-network. researchgate.net

Cross-linking within the glass network restricts rotational motion and raises the Tg. libretexts.org The ratio of oxygen to phosphorus (O/P) is another crucial factor that determines the degree of polymerization of the phosphate chains and influences thermal properties. soton.ac.uk A topological model for alkali phosphate glasses suggests that an anomalous minimum in Tg at around 20 mol% alkali oxide content is caused by an increased connectivity of the modifying ion sub-network. researchgate.net

FactorInfluence on Glass Transition Temperature (Tg)
Addition of Al₂O₃ Increases Tg by strengthening the glass network. rochester.edu
Type of Alkali Ion Tg decreases in the order Li⁺ > Na⁺ > Cs⁺. researchgate.net
Cross-linking Increases Tg by restricting rotational motion. libretexts.org
Alkali Oxide Content An anomalous minimum in Tg is observed at ~20 mol%. researchgate.net
Flexible Pendant Groups Lower Tg by increasing rotational motion. libretexts.org
Ionic Conductivity and Transport Properties in Mixed Metaphosphate Glasses

Mixed alkali metaphosphate glasses, which contain two different types of alkali ions (e.g., K⁺ and Na⁺), exhibit a significant phenomenon known as the mixed-ion effect (MIE). bohrium.com This effect is characterized by a strong, non-linear deviation in ionic conductivity from the expected additive behavior. bohrium.com When one alkali ion is progressively substituted by another, the ionic conductivity can decrease by several orders of magnitude, reaching a minimum at an intermediate composition. researchgate.netrsc.org For example, in Rb–Na or Cs–Li alkali pairs, the decrease can be more than six orders of magnitude at room temperature. rsc.org

This reduction in conductivity is attributed to the structural mismatch between the sites occupied by the different-sized ions, which impedes ion hopping. rsc.org The random distribution of the alkali ions within the glass network can block conduction pathways, as an ion attempting to jump to a neighboring site finds it to be energetically unfavorable due to the presence of a dissimilar ion. acs.org This leads to an increase in the activation energy for ionic transport in the mixed-alkali compositions compared to the single-alkali glasses. researchgate.netacs.org The magnitude of the MIE is strongly dependent on temperature; as the temperature increases, the effect becomes less pronounced. acs.org

Glass SystemComposition (x) at Minimum ConductivityDecrease in Conductivity (Orders of Magnitude)
K–Na~0.5> 4
Rb–Na~0.5> 6
Cs–Li~0.5> 6
Rb–Li~0.5~6
Cs–Na~0.5> 5

Data compiled from studies on mixed alkali metaphosphate glasses at room temperature. researchgate.netrsc.org

Structural Dynamics in Glass Networks

The structure of phosphate glasses is based on a network of PO₄ tetrahedra. The connectivity of this network is determined by the O/P ratio. In metaphosphate glasses like KPO₃, the O/P ratio is 3, leading to long chains of corner-sharing PO₄ tetrahedra. The alkali ions, such as K⁺, are located in the vicinity of the non-bridging oxygen atoms, modifying the network.

In mixed alkali glasses, the distribution of the different alkali ions within the network is a key aspect of their structural dynamics. Studies using Nuclear Magnetic Resonance (NMR) have shown that in systems like Li–Cs metaphosphate glasses, the different cations are randomly distributed relative to each other. acs.org This random mixing is a fundamental reason for the MIE, as it creates a variety of local environments and energy landscapes for the mobile ions. acs.org

Ceramic and Refractory Material Synthesis

This compound and other phosphate compounds play a crucial role in the synthesis of ceramics and refractory materials. jinhechemicals.com Phosphate-bonded refractories are known for their superior strength, load-bearing capacity, high-temperature stability, and abrasion resistance. icl-phos-spec.com

In the synthesis of these materials, phosphate compounds act as bonding agents. The bonding mechanism often involves a chemical reaction between an acidified phosphate or phosphoric acid and a sparsely soluble metal oxide. icl-phos-spec.com For example, phosphoric acid can react with alumina in a refractory aggregate to form an aluminum phosphate cement, which provides a strong bond. icl-phos-spec.com Similarly, magnesia, zirconia, and carbon refractories can also be bonded with phosphoric acid. icl-phos-spec.com

Monopotassium phosphate (MKP), a related compound, is used to provide bonding in refractory mixes and to increase the "green strength" of refractory castings, which is the strength of the material before firing. icl-phos-spec.com Polyphosphates like sodium hexametaphosphate are also used as dispersing agents to prepare high-solids clay slurries that can be easily poured into molds. icl-phos-spec.com

The synthesis of potassium geopolymer ceramics can be assisted by the use of molten salts, such as potassium chloride. nih.gov In this process, a potassium geopolymer can be transformed into a leucite ceramic at a lower temperature than in conventional solid-state sintering. nih.gov This method allows for the formation of dense ceramics with controlled crystal grain size. nih.gov

Binding Mechanisms in High-Temperature Ceramic Systems

In high-temperature ceramic systems, particularly those involving magnesium potassium phosphate cements (MKPC) blended with fillers like fly ash or ground granulated blast furnace slag, this compound plays a crucial role in the development of a stable, heat-resistant matrix. At ambient temperatures, the primary crystalline phase is typically a hydrated form, such as struvite-K (MgKPO₄·6H₂O). Upon heating, this structure undergoes significant transformations that lead to the formation of a robust ceramic binder.

Research shows that as temperatures increase to around 400°C, the hydrated phase dehydrates to form a poorly crystalline magnesium potassium phosphate (MgKPO₄). This phase recrystallizes by 800°C. whiterose.ac.uk At even higher temperatures, between 1000°C and 1200°C, reactions occur between the MgKPO₄ and the aluminosilicate components from the fillers (fly ash or slag). whiterose.ac.uk These reactions lead to the formation of new, highly stable crystalline phases, such as leucite (KAlSi₂O₆) and kalsilite (KAlSiO₄). whiterose.ac.ukresearchgate.net The formation of these potassium aluminosilicate phases, along with a vitreous (glassy) phase from sintering, creates a dense and durable glass-ceramic matrix. whiterose.ac.uk This process effectively binds the components of the material together, ensuring physical integrity without cracking or spalling even under simulated fire conditions. whiterose.ac.uk

Table 1: Thermal Transformation of Blended MKPC Binders

Temperature Range Key Events and Phase Formations
Up to 400°C Dehydration of struvite-K (MgKPO₄·6H₂O) to poorly crystalline MgKPO₄. whiterose.ac.uk
By 800°C Recrystallization of MgKPO₄. whiterose.ac.uk
1000°C - 1200°C Reaction between MgKPO₄ and aluminosilicate fillers. whiterose.ac.uk
1000°C - 1200°C Formation of new crystalline phases: leucite and kalsilite. whiterose.ac.ukresearchgate.net
Microstructural Development and Mechanical Properties of Ceramics

The microstructure of ceramics containing this compound is a primary determinant of their mechanical properties. In magnesium potassium phosphate ceramics (MPCs), the strength originates from the development of an interlocked, lath-shaped microstructure, which consists of elongated or tabular crystals of magnesium potassium phosphate (MKP) embedded within an amorphous matrix. researchgate.netunimore.it

The development of this microstructure is sensitive to the initial composition, particularly the water-to-solid ratio. An increase in water content beyond the stoichiometric amount leads to higher porosity. researchgate.netunimore.it However, it also results in a reduction in the average pore size and an increase in the number of well-formed MKP crystals. researchgate.netunimore.it The evolution of the microstructure is dictated by a balance between the crystallization of MKP from an amorphous precursor and the segregation of excess water. researchgate.net

At high temperatures (above 1000°C), the microstructure undergoes further significant changes. The high-temperature phase transformations lead to the development of a glass/ceramic matrix where existing porosity is infilled through sintering and the formation of a vitreous phase. whiterose.ac.uk This densification process, where the material becomes more compact with fewer voids, is critical for enhancing the mechanical strength and rigidity of the final ceramic product.

Water Treatment and Environmental Engineering Applications

This compound and other polyphosphates are effective chemical agents in water treatment processes, primarily for controlling mineral scale deposition and corrosion and for sequestering metallic ions.

Mechanisms of Scale and Corrosion Inhibition

Polyphosphates, including this compound, are widely used as scale inhibitors in industrial water systems. globalroadtechnology.com Scaling is the precipitation of dissolved mineral salts, such as calcium carbonate and calcium sulfate, onto surfaces, which can impede heat transfer and fluid flow. Polyphosphates function through several mechanisms to prevent this. researchgate.net

One key mechanism is threshold inhibition , where sub-stoichiometric concentrations of the inhibitor are sufficient to prevent or delay crystal growth. The phosphate ions adsorb onto the active growth sites of the forming scale crystals (nucleation sites). globalroadtechnology.comresearchgate.netmdpi.com This action blocks the lattice sites, preventing further ions from attaching and thereby stopping the crystal from growing larger and forming a hard scale deposit. mdpi.com

Another mechanism is dispersion , where the polyphosphate alters the surface charge of the crystals, causing them to repel each other and remain suspended in the water rather than agglomerating and settling on surfaces. researchgate.net They can also function via chelation , where the phosphate molecule binds with the scale-forming cations (like Ca²⁺) in the water, keeping them in a soluble complex and preventing them from precipitating. researchgate.netkrwater.com

Sequestration of Heavy Metals in Aqueous Solutions

The ability of phosphate compounds to form complexes and insoluble precipitates with multivalent metal cations is utilized for the sequestration of heavy metals from aqueous solutions. While research often focuses on various low-cost sorbents, the fundamental chemical principle of phosphate-based sequestration is well-established. nih.govresearchgate.net

The primary mechanism for heavy metal removal by metaphosphates is precipitation. When this compound is introduced into water containing dissolved heavy metal ions (such as lead (Pb²⁺), cadmium (Cd²⁺), or zinc (Zn²⁺)), it dissociates to release metaphosphate anions. These anions react with the heavy metal cations to form highly insoluble metal phosphate salts. This process effectively removes the metals from the solution by converting them into a solid phase that can be separated through filtration or sedimentation.

The effectiveness of this sequestration depends on factors such as pH, temperature, and the presence of competing ions. The general selectivity for metal removal by complexing agents often follows a pattern, for instance, Pb > Cu > Zn > Cd, indicating that some metals are more readily sequestered than others. nih.govresearchgate.net

Table 2: Mechanisms of this compound in Water Treatment

Application Primary Mechanism Description
Scale Inhibition Threshold Inhibition / Crystal Growth Distortion Adsorbs onto crystal nuclei, blocking active growth sites and preventing scale formation. researchgate.netmdpi.com
Scale Inhibition Dispersion Alters the surface charge of forming crystals, causing repulsion and preventing agglomeration. researchgate.net
Corrosion Inhibition Protective Film Formation Reacts with the metal surface to form a passive, protective layer that prevents corrosive agents from reaching the metal. globalroadtechnology.com

In Other Advanced Chemical Industries

High-Temperature Lubricant Formulations

Conventional organic lubricants, such as oils and fats, typically degrade at temperatures above 200°C. google.com For high-temperature applications, such as in metal forging and extrusion, inorganic lubricants are required. Potassium polyphosphates, including this compound, are a key component in certain high-temperature lubricant formulations. google.com

These lubricants are often aqueous solutions or mixtures of inorganic salts that can withstand extreme temperatures. A patented formulation for a high-temperature lubricant consists of a mixture of alkali metal phosphates and alkali metal borates, with a significant portion being a viscous, soluble potassium polyphosphate. google.com For example, a preferred composition is 70-80% alkali metal phosphate and 20-30% alkali metal borate, where 2-20% of the total mixture is potassium polyphosphate. google.com

In these formulations, the potassium polyphosphate contributes to the formation of a protective, lubricating film on the hot metal surfaces. This film provides the necessary lubricity to reduce friction and prevent wear on equipment like forging rolls and mandrels operating under intense heat and pressure. google.com

Table 3: Example Composition of a High-Temperature Lubricant

Component Percentage by Weight
Alkali Metal Phosphate 50-90%
Alkali Metal Borate 10-50%
Potassium Polyphosphate (of total mixture) 2-20%

Data sourced from a patent for high-temperature lubricants. google.com

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound (KPO₃)n
Magnesium Potassium Phosphate MgKPO₄
Struvite-K MgKPO₄·6H₂O
Leucite KAlSi₂O₆
Kalsilite KAlSiO₄
Calcium Carbonate CaCO₃
Calcium Sulfate CaSO₄
Lead (ion) Pb²⁺
Cadmium (ion) Cd²⁺
Zinc (ion) Zn²⁺

Buffering Agents in Biochemical and Pharmaceutical Assays

Potassium-based phosphate buffer systems are a cornerstone in a multitude of biochemical and pharmaceutical assays, prized for their ability to maintain stable pH conditions, which is critical for the integrity and function of biological molecules. bostonbioproducts.com While the term "potassium phosphate buffer" is used broadly, it is essential to distinguish that these buffers are almost universally prepared using mixtures of monobasic potassium phosphate (KH₂PO₄) and dibasic potassium phosphate (K₂HPO₄), rather than the polymeric this compound ((KPO₃)n). interchim.fraatbio.com this compound is a high-molecular-weight polymer with very low water solubility, making it generally unsuitable for the precise molar concentrations required in assay buffers. kandschem.com

The utility of potassium phosphate buffers stems from their pKa of approximately 7.2 for the H₂PO₄⁻/HPO₄²⁻ equilibrium, providing robust buffering capacity in the physiologically relevant pH range of 5.8 to 8.0. bostonbioproducts.commdpi.com This characteristic is vital for applications ranging from enzyme kinetics and protein purification to cell culture and immunoassays. bostonbioproducts.com By resisting pH fluctuations, these buffers ensure that the structure and activity of enzymes and other proteins are preserved, leading to reliable and reproducible experimental results. patsnap.com

Detailed Research Findings

The choice of buffering agent can significantly influence the outcome of an assay, particularly in enzyme kinetics. While phosphate buffers are widely used, they can interact with the system in specific ways. For instance, phosphate ions are known to inhibit certain enzymatic reactions and can sequester divalent cations like Ca²⁺ and Mg²⁺, which may be essential cofactors for enzyme activity. interchim.frresearchgate.net

The following data tables illustrate the preparation of standard potassium phosphate buffers and the comparative performance of different buffer systems in an enzyme assay.

Data Table 1: Preparation of 0.1 M Potassium Phosphate Buffer at 25°C

This table details the required volumes of 1M monobasic (KH₂PO₄) and 1M dibasic (K₂HPO₄) potassium phosphate stock solutions to achieve a desired pH.

Target pHVolume of 1M KH₂PO₄ (mL)Volume of 1M K₂HPO₄ (mL)
5.891.58.5
6.086.813.2
6.472.227.8
6.850.349.7
7.038.561.5
7.228.371.7
7.419.880.2
8.06.094.0
Data derived from Gomori buffer preparation tables. interchim.fr

Data Table 2: Comparative Kinetic Parameters of BLC23O Enzyme in Different Buffers at pH 7.4

This table presents the kinetic constants for the metalloenzyme BLC23O, highlighting the influence of the buffering agent on its activity.

Buffer SystemKₘ (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (mM⁻¹s⁻¹)
Phosphate0.24 ± 0.010.18 ± 0.0030.75 ± 0.02
HEPES0.53 ± 0.020.29 ± 0.0030.55 ± 0.01
Tris-HCl0.81 ± 0.020.33 ± 0.0020.41 ± 0.01
Data from a comparative study on buffer influence on metal-dependent enzymes. nih.gov

Environmental Impact and Sustainability Research of Potassium Metaphosphate

Environmental Fate and Degradation Pathways

Dissolution and Transformation in Environmental Compartments

Potassium metaphosphate's environmental journey begins with its dissolution and subsequent transformation in soil and water. In soil, the availability of potassium (K) from this compound is influenced by various factors, including soil moisture, pH, and aeration. When potassic fertilizers are introduced, the soil solution becomes enriched with potassium ions (K+). This leads to a dynamic equilibrium where some of the potassium in the soil solution moves to become exchangeable potassium, adsorbed onto soil colloids, until a balance is re-established slideshare.netipipotash.org. The process is reversible; as plants absorb potassium from the soil solution, exchangeable potassium is released back into the solution to maintain this equilibrium slideshare.net.

Soil moisture plays a critical role in this process. With low soil moisture, the water films around soil particles are thinner and less continuous, creating a more winding path for potassium ions and potentially leading to increased fixation, where potassium becomes trapped in soil minerals slideshare.net. Soil pH also affects potassium availability, with optimal levels for uptake by plants generally falling between 6.0 and 7.5 slideshare.net.

In aquatic environments, the dissolution of this compound contributes to the pool of dissolved phosphorus and potassium. While essential nutrients, their excessive concentration can have significant environmental consequences.

Contribution to Phosphorus Cycling and Eutrophication Mitigation

Phosphorus is a fundamental nutrient for all living organisms, forming a crucial part of DNA, RNA, and ATP wikipedia.org. The phosphorus cycle involves the movement of this element through the lithosphere, hydrosphere, and biosphere wikipedia.org. However, unlike other nutrient cycles, the atmosphere plays a minimal role wikipedia.org. In terrestrial ecosystems, phosphorus can be a limiting nutrient for plant growth wikipedia.org. The application of phosphorus-containing fertilizers like this compound is a common agricultural practice to enhance crop yields.

When this compound is applied to soil, it contributes to the pool of available phosphorus for plants. Organic materials in the soil can enhance the availability of this phosphorus. These materials can complex with ions in the soil, reducing the precipitation of phosphate (B84403) and making it more accessible to plants mdpi.com. Furthermore, the decomposition of organic matter produces organic acids that can help mineralize soil phosphate compounds, releasing inorganic phosphorus mdpi.com.

However, the overuse of phosphorus fertilizers can lead to environmental problems, most notably eutrophication. Eutrophication is the enrichment of water bodies with nutrients, primarily phosphorus and nitrogen, which can cause excessive growth of algae and aquatic plants ijcmas.com. This algal bloom can deplete oxygen in the water, leading to the death of fish and other aquatic organisms usda.govresearchgate.net. Runoff from agricultural fields is a major nonpoint source of phosphorus pollution contributing to eutrophication usda.govresearchgate.net.

Mitigating eutrophication involves strategies to control nutrient loads from both point and nonpoint sources usda.gov. For agricultural sources, this includes optimizing fertilizer application to match crop needs, which can reduce the amount of excess phosphorus available for runoff. The slow-release nature of certain forms of this compound could potentially play a role in mitigation strategies by providing a more controlled release of phosphorus, better synchronizing with plant uptake and reducing the risk of nutrient loss to the environment.

Sustainable Production and Utilization Strategies

Reduced Energy Consumption and Waste Generation in Manufacturing

Traditional methods for producing potassium phosphates can be energy-intensive. For example, the thermal method of preparing potassium phosphate by reacting phosphoric acid with potassium hydroxide (B78521) consumes a significant amount of energy, leading to high production costs mdpi.com. Innovations in production processes aim to reduce this energy footprint.

One such innovation involves reacting potassium chloride with superphosphoric acid on a free-flowing bed of inert solids under nearly anhydrous conditions google.com. This method operates at a lower temperature (below 325°C) compared to some prior art processes that required temperatures above 350°C, potentially leading to energy savings google.com. Another approach is a two-stage process where phosphoric acid and potassium chloride are partially reacted at around 300°C, and then the reaction is completed by rapidly increasing the temperature to between 560-850°C. This rapid heating helps to avoid the formation of a sticky, pasty phase that can hinder continuous production and lead to inefficiencies google.com.

The following table summarizes the energy consumption of different potassium phosphate production methods.

Production MethodReactantsEnergy Consumption (kW·h/t)
Traditional Thermal MethodPhosphoric acid, Potassium hydroxideHigh (exact figures not specified) mdpi.com
Electrodialysis Metathesis (EDM)Sodium phosphate, Potassium chloride1191 mdpi.com
Superphosphoric Acid ProcessPotassium chloride, Superphosphoric acidLower than some prior art processes (operates at <325°C) google.com

This table provides a comparative look at the energy demands of various production processes for potassium phosphates.

Recovery and Recycling from Industrial By-products

The recovery of phosphorus and potassium from industrial waste streams is a critical strategy for sustainable resource management. Industrial effluents can contain significant amounts of these valuable nutrients. Technologies are being developed to recover phosphorus and potassium from these sources, which can then be used to produce fertilizers like this compound.

One approach involves the precipitation of magnesium potassium phosphate (struvite-K) from industrial effluents and sea bittern ripublication.com. This process not only recovers valuable nutrients that would otherwise be lost but also helps to mitigate the environmental hazards associated with effluent discharge ripublication.com. The recovered struvite-K can serve as a slow-release fertilizer, providing a sustainable source of magnesium, potassium, and phosphorus ripublication.com.

The following table outlines potential sources and recovery methods for phosphorus and potassium.

By-product/Waste StreamPotential Nutrients RecoveredRecovery Method
Industrial EffluentsPhosphorus, PotassiumPrecipitation as Magnesium Potassium Phosphate (Struvite-K) ripublication.com
Sewage SludgePhosphorusWet-chemical leaching, Thermal treatment rsc.org
Oily Sludge from RefineriesCrude OilProprietary recovery technologies veolia.com

This table illustrates various industrial by-products and the potential for nutrient and resource recovery.

The principle of a circular economy, where waste from one process becomes a resource for another, is central to these recovery and recycling strategies veolia.com. By closing the loop on nutrient cycles, industries can reduce their reliance on virgin raw materials, minimize waste, and lessen their environmental impact rsc.orgveolia.com.

Life Cycle Assessment (LCA) of this compound Products

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or service throughout its entire life cycle afterlife-project.eu. This "cradle-to-grave" or "cradle-to-gate" analysis considers all stages, from raw material extraction and processing to manufacturing, transportation, use, and final disposal or recycling ros.edu.plmdpi.com. The primary goal of an LCA is to identify environmental hotspots and opportunities for improvement afterlife-project.eu.

For this compound products, an LCA would quantify the environmental burdens associated with their production and use. The assessment is typically conducted in four main phases:

Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., 1 kg of fertilizer), and the system boundaries ros.edu.pl.

Life Cycle Inventory (LCI): This involves compiling an inventory of all inputs (e.g., raw materials, energy, water) and outputs (e.g., products, emissions, waste) for each process within the system boundaries ros.edu.plmdpi.com.

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate potential environmental impacts. This is done by classifying the inventory data into different impact categories and then characterizing the potential impacts within each category afterlife-project.eu. Common impact categories include global warming potential, eutrophication potential, acidification potential, and ecotoxicity nih.gov.

Several studies have conducted LCAs on fertilizer production, providing insights that are relevant to this compound. For instance, a gate-to-gate LCA of nitrate (B79036) and compound fertilizers identified climate change, freshwater eutrophication, and fossil fuel depletion as the most significant impact categories mdpi.com. Another study performing a cradle-to-gate assessment of beneficiated phosphate rock production highlighted global warming potential, water depletion, and human toxicity as key impacts kit.edu.

The following table presents a hypothetical summary of key impact categories that would be assessed in an LCA of this compound, based on findings from related fertilizer LCA studies.

Impact CategoryKey Contributing Factors in Fertilizer Production
Global Warming PotentialEnergy consumption in manufacturing, transportation of raw materials and final product.
Eutrophication PotentialRunoff of phosphorus and nitrogen from agricultural use.
Fossil Fuel DepletionEnergy required for mining and processing of raw materials.
Water DepletionWater used in the beneficiation of phosphate rock and other manufacturing processes.
Acidification PotentialEmissions from manufacturing processes.

This table outlines the major environmental impact categories and their primary drivers within the context of fertilizer production, which would be central to an LCA of this compound.

By conducting a comprehensive LCA, manufacturers and consumers of this compound can gain a better understanding of its environmental footprint and identify strategies to enhance its sustainability throughout its life cycle.

Future Research Directions and Emerging Paradigms for Potassium Metaphosphate

Integration with Nanomaterials for Enhanced Functionality

The incorporation of potassium metaphosphate into nanomaterials is a burgeoning field aimed at creating composites with superior properties. Research is focused on leveraging the polymeric structure of this compound to act as a matrix or a functional additive in nanocomposites. For instance, its integration can enhance the thermal stability, flame retardancy, and mechanical strength of polymer-based nanomaterials.

Future investigations will likely concentrate on the synergistic effects between this compound and various nanoparticles, such as carbon nanotubes, graphene, and metallic oxides. The high phosphorus and potassium content makes it a candidate for creating functional coatings on nanomaterials, potentially leading to novel applications in catalysis, energy storage, and specialized fertilizers. attelements.comcamachem.com

Table 1: Potential Applications of this compound-Nanomaterial Composites

NanomaterialPotential Enhanced PropertyEmerging Application Area
Carbon NanotubesMechanical Strength, Thermal StabilityHigh-performance polymers, Aerospace components
Graphene OxideFlame Retardancy, Gas Barrier PropertiesFire-resistant coatings, Advanced packaging
Titanium DioxidePhotocatalytic Activity, UV ResistanceSelf-cleaning surfaces, Protective coatings
Silver NanoparticlesAntimicrobial ActivityBiomedical devices, Food packaging

Computational Chemistry and Theoretical Modeling of this compound Systems

Computational chemistry offers powerful tools to understand the complex structures and behaviors of this compound systems at an atomic level. ijrar.org Molecular dynamics (MD) simulations and quantum mechanical calculations are being employed to model the structure of phosphate (B84403) glasses and predict their properties. ijrar.orgnih.gov These simulations provide insights into the arrangement of phosphate chains, the coordination of potassium ions, and the distribution of non-bridging oxygen atoms, which are crucial for determining the material's dissolution rate and bioactivity. nih.gov

Future theoretical work is expected to focus on:

Predictive Modeling: Developing accurate models to predict the mechanical, thermal, and chemical properties of new this compound-based composites and glasses.

Reaction Mechanisms: Simulating the synthesis process to optimize reaction conditions and yields. researchgate.net

Interfacial Interactions: Modeling the interface between this compound and other materials, such as polymers or biological molecules, to design more effective composites and biomedical devices. ijrar.org

Researchers utilize software like LAMMPS for MD simulations to prepare glass structures through a melt-quench method, starting from random configurations at high temperatures (e.g., 2500 K). nih.gov These computational approaches are essential for accelerating the discovery and design of new materials with tailored functionalities. ijrar.org

Synergistic Effects in Multifunctional Composites and Hybrid Materials

The development of multifunctional composites incorporating this compound is a promising area of research. By combining it with other materials, such as polymers or inorganic fillers, researchers aim to create hybrid materials with a combination of desirable properties that are not present in the individual components.

One area of focus is on polymer composites. For example, the addition of potassium phosphate to an aluminosilicate matrix for carbon prepreg composites has been shown to significantly improve the tensile strength of the material at high temperatures (600°C and 800°C). mdpi.comnih.gov In some cases, the tensile strength of composites with added potassium phosphate was up to 300% higher than those without. mdpi.com

Future research will likely explore the use of this compound in:

Flame-Retardant Composites: Its high phosphorus content can act as a fire retardant in polymers.

Bioactive Composites: Combining it with biocompatible polymers could lead to materials for bone tissue engineering.

Geopolymer Composites: Investigating its role as an activator or functional additive in sustainable geopolymer concrete. researchgate.net

Table 2: Research Findings on Potassium Phosphate in Composites

Composite SystemKey FindingTemperatureReference
Aluminosilicate Matrix with Carbon PrepregAddition of potassium phosphate significantly improved tensile strength.800°C mdpi.com
Aluminosilicate Matrix with Carbon PrepregComposites with 8 wt% potassium phosphate (C8P) showed 3x higher tensile strength than samples without it.800°C mdpi.com
Geopolymer Mortar (Metakaolin/Fly Ash)A 50/50 mix demonstrated a compressive strength of 10.81 MPa.Ambient researchgate.net

Development of Advanced In Situ Analytical Techniques for Reaction Monitoring

Understanding the synthesis of this compound requires advanced analytical techniques that can monitor the reaction in real-time. In situ monitoring provides valuable data on reaction kinetics, intermediate species, and the evolution of the product's structure. This is crucial for optimizing synthesis processes to achieve desired properties, such as chain length and solubility. google.com

Current research is moving towards portable and automated systems for phosphate analysis. For example, microfluidic "lab-on-a-chip" sensors have been developed for in situ measurement of soluble reactive phosphate in water, featuring improved sensitivity and power economy. nerc.ac.uk Other approaches include the development of autonomous, submersible analyzers that use colorimetric methods for near real-time monitoring in aquatic environments. researchgate.net

Future developments in this area may include:

Spectroscopic Methods: The application of in situ Raman and NMR spectroscopy to track the polymerization of phosphate chains during synthesis.

Portable Analyzers: Creating compact and robust analytical systems for on-site quality control during industrial production. acs.orgdcu.ie

Advanced Sensors: Designing novel sensors for continuous monitoring of phosphate concentrations in various environmental and industrial settings.

Exploration of Novel Biological and Biomedical Applications

Inorganic polyphosphates, including this compound, are being investigated for a range of new biological and biomedical applications. Their biocompatibility and role in biological processes make them attractive for use in areas like tissue engineering and drug delivery. rsc.org Polyphosphates have been studied as biomaterials for their potential in gene delivery and as a component of bioactive glasses. rsc.orgiupac.org

Emerging research is exploring:

Bone Regeneration: The use of this compound in bioactive glasses and cements that can support bone growth.

Drug Delivery Systems: Encapsulating drugs within a polyphosphate matrix for controlled release.

Gene Regulation: Investigating the role of polyphosphates in gene expression, which could open doors to new therapeutic strategies. nih.gov

While the direct applications of this compound in pharmaceuticals are not yet widely established, the broader class of polyphosphates shows significant promise. foodchemadditives.comfoodsweeteners.com Research into calcium phosphate-based biomaterials, a closely related field, continues to generate innovative solutions for improving health outcomes. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing high-purity potassium metaphosphate?

this compound (KPO₃) can be synthesized by heating monobasic potassium phosphate (KH₂PO₄) at 300°C for several hours, as demonstrated in X-ray diffraction studies . To ensure purity, post-synthesis characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) is critical. Analytical-grade reagents and controlled heating rates are essential to avoid impurities like residual phosphoric acids .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

this compound is classified as acutely toxic (oral), corrosive to skin, and irritating to eyes . Researchers must use nitrile gloves, chemical-resistant lab coats, and eye protection. Work should be conducted in a fume hood to minimize inhalation risks. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via certified hazardous waste services .

Q. How can researchers confirm the structural identity of this compound?

XRD is the gold standard for structural confirmation. The monoclinic crystal system (space group P2/a) with lattice parameters a = 14.067 Å, b = 4.546 Å, c = 10.327 Å, and β = 101.093° provides a definitive fingerprint . FTIR can corroborate the absence of hydroxyl groups (indicative of metaphosphate vs. orthophosphate) by verifying peaks at ~1200 cm⁻¹ (P=O stretching) .

Q. What are the key purity criteria for this compound in research applications?

According to pharmacopeial guidelines, purity assessments should include:

  • Phosphate content : Titration using 1,2,4-aminonaphtholsulfonic acid to quantify total phosphate .
  • Heavy metals : Inductively coupled plasma mass spectrometry (ICP-MS) to ensure levels ≤0.0015% .
  • Fluoride and arsenic : Ion-selective electrodes or colorimetric assays to meet limits of ≤0.001% and ≤0.0003%, respectively .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic data for this compound be resolved?

Variations in lattice parameters may arise from differences in synthesis conditions (e.g., heating duration, cooling rates). Researchers should cross-validate XRD results with the National Bureau of Standards (NBS) reference data (Monograph No. 25) and use Rietveld refinement to account for potential amorphous phases . Calibration with certified reference materials (e.g., NIST SRM 186) is recommended .

Q. What methodologies are suitable for analyzing the thermal stability of this compound under varying conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition temperatures and phase transitions. For example, heating KPO₃ in a nitrogen atmosphere at 10°C/min reveals stability up to 500°C, with decomposition pathways dependent on atmospheric moisture . High-temperature XRD can further monitor structural changes in situ .

Q. How can researchers reconcile conflicting toxicity data between GRAS status and experimental toxicology studies?

While this compound is Generally Recognized as Safe (GRAS) by the FDA for food applications, academic studies have reported toxicity in rodents at high doses . Researchers should conduct dose-response studies using OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and compare results with class-specific data for organophosphates. Meta-analyses of existing toxicological profiles, as outlined by the Agency for Toxic Substances and Disease Registry, can contextualize risks .

Q. What advanced techniques characterize the ionic behavior of this compound in solution?

Conductivity measurements and ion chromatography can quantify the dissociation of K⁺ and (PO₃⁻)ₙ ions. For example, in aqueous solutions, KPO₃ exhibits polyphosphate chain behavior, which can be modeled using Raman spectroscopy to identify chain-length distributions . Dynamic light scattering (DLS) may further assess colloidal stability in buffered systems .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., crystallographic vs. spectroscopic data), researchers should systematically vary synthesis parameters and employ multi-technique validation (XRD, FTIR, NMR) .
  • Experimental Design : For toxicity studies, include positive controls (e.g., known toxic phosphates) and adhere to OECD guidelines for reproducibility .
  • Quality Control : Use pharmacopeial standards (USP/EP) for analytical method validation, particularly for assays involving phosphate quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.